5-Methylnicotinoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methylpyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFVFNVXUQRYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561434 | |
| Record name | 5-Methylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-95-5 | |
| Record name | 5-Methyl-3-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Methylnicotinoyl Chloride from 3,5-Lutidine: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis of 5-methylnicotinoyl chloride, a key intermediate in the pharmaceutical industry, starting from 3,5-lutidine. The synthesis is a two-step process involving the oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by the conversion of the carboxylic acid to the corresponding acyl chloride. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the process workflows and reaction mechanisms.
Overall Synthesis Pathway
The transformation of 3,5-lutidine to this compound is achieved in two primary steps:
-
Oxidation: The selective oxidation of one of the methyl groups of 3,5-lutidine yields 5-methylnicotinic acid.
-
Chlorination: The subsequent reaction of 5-methylnicotinic acid with a chlorinating agent, such as thionyl chloride, produces the desired this compound.
Caption: Overall two-step synthesis workflow.
Step 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
The oxidation of 3,5-lutidine to 5-methylnicotinic acid can be achieved through various methods. The most common approaches utilize potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in an acidic medium.
The following table summarizes the quantitative data for different oxidation methods.
| Oxidizing Agent | Co-reagents/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Potassium Permanganate (KMnO₄) | Water | 25 - 45 | 20 | 59.4 | >98.5 | [1][2] |
| Potassium Permanganate (KMnO₄) | Water | 25 - 35 | 16 | Not specified | 99.5 | [1][2][3] |
| Hydrogen Peroxide (H₂O₂) | Sulfuric Acid (H₂SO₄) | 110 - 130 | 5 - 20 | 60 - 72 | Not specified | [4][5] |
This protocol is based on a common laboratory procedure for the synthesis of 5-methylnicotinic acid.[1][2]
Materials:
-
3,5-Lutidine
-
Potassium Permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 100 g (0.93 mol) of 3,5-lutidine in water.
-
While maintaining the temperature at 25°C, add 221.1 g (1.40 mol) of KMnO₄ portion-wise over 5 hours.
-
After the addition is complete, heat the reaction mixture to 45°C for approximately 20 hours.
-
Cool the mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with water.
-
Combine the filtrates and adjust the pH to 0.5 with concentrated hydrochloric acid to precipitate pyridine-3,5-dicarboxylic acid, a potential byproduct.[1][2]
-
Filter the mixture and adjust the pH of the filtrate to 3.0 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.
-
Collect the crude product by centrifugation or filtration.
-
For purification, recrystallize the crude product from ethanol. Dissolve the crude solid in hot ethanol (80°C), perform a hot filtration, and then cool the filtrate to 0-5°C for 2 hours to induce crystallization.
-
Collect the purified crystals by filtration and dry at 65°C for 8.5 hours. The expected yield is approximately 76 g (59.4%), with a purity of up to 99.5%.[1][2]
Step 2: Conversion of 5-Methylnicotinic Acid to this compound
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
While specific yield data for the synthesis of this compound is not always detailed in the literature, the conversion of carboxylic acids to acyl chlorides with thionyl chloride generally proceeds in high yield.
| Chlorinating Agent | Co-reagents/Solvent | Temperature | Reaction Time (h) | Typical Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) | None (neat) or inert solvent | Reflux (approx. 79°C) | 1 - 3 | >90 | [6][7] |
| Oxalyl Dichloride | N,N-dimethyl-formamide (catalyst), Dichloromethane | Not specified | Not specified | High | [8] |
This protocol describes a general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.[6][7]
Materials:
-
5-Methylnicotinic Acid
-
Thionyl Chloride (SOCl₂)
Procedure:
-
In a flame-dried, two-necked round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, place 1 equivalent of 5-methylnicotinic acid.
-
Under an inert atmosphere (e.g., nitrogen or argon), cautiously add an excess of thionyl chloride (approximately 2-5 equivalents).
-
Heat the reaction mixture to reflux (oil bath temperature around 80-85°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This should be done carefully in a well-ventilated fume hood.[6][9] The crude this compound is obtained as the residue.
-
The crude product can often be used directly in the next step. If higher purity is required, vacuum distillation can be performed, though care must be taken to avoid thermal decomposition.[10]
The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
References
- 1. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 3. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]
- 4. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 5. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. lookchem.com [lookchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
5-Methylnicotinoyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylnicotinoyl chloride, a derivative of nicotinic acid (Vitamin B3), is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research. Its reactivity as an acyl chloride, coupled with the biological significance of the nicotinoyl scaffold, makes it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, complete with detailed experimental protocols and visualizations to support researchers in their synthetic and drug discovery endeavors.
Chemical and Physical Properties
This compound is a reactive compound that should be handled with appropriate safety precautions in a laboratory setting. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| CAS Number | 884494-95-5 | [1] |
| Appearance | Not specified, likely a solid or liquid | - |
| Boiling Point | 251.3 °C at 760 mmHg | [1] |
| Density | 1.241 g/cm³ | [1] |
| Solubility | Reacts with water. Soluble in anhydrous organic solvents like dichloromethane, tetrahydrofuran, and toluene. | General knowledge of acyl chlorides |
Reactivity and Reaction Mechanisms
As a typical acyl chloride, the reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This makes it susceptible to nucleophilic acyl substitution reactions with a variety of nucleophiles. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.
Reaction with Nucleophiles: A Generalized Workflow
Caption: General reaction pathways of this compound with common nucleophiles.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent reactions with common nucleophiles. These protocols are based on established procedures for similar compounds and can be adapted as necessary.
Synthesis of this compound
This protocol describes the conversion of 5-methylnicotinic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
5-Methylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent such as dichloromethane)
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Add 5-methylnicotinic acid to the flask.
-
Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. An inert solvent like anhydrous toluene can be used to facilitate stirring, although the reaction can often be run neat in an excess of thionyl chloride.
-
Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Hydrolysis to 5-Methylnicotinic Acid
This protocol describes the conversion of this compound back to 5-methylnicotinic acid.
Materials:
-
This compound
-
Water
-
Anhydrous diethyl ether or dichloromethane
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the crude this compound in a suitable anhydrous organic solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add water dropwise to the stirred solution. The reaction is exothermic.
-
Once the addition is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HCl and to extract the 5-methylnicotinic acid as its sodium salt into the aqueous layer.
-
Separate the aqueous layer and acidify it with concentrated HCl until the pH is acidic (pH ~3-4), which will precipitate the 5-methylnicotinic acid.
-
Extract the aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-methylnicotinic acid.
Esterification with Ethanol
This protocol details the synthesis of ethyl 5-methylnicotinate.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous dichloromethane or other inert solvent
-
Triethylamine or pyridine (as a base)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a fume hood, dissolve anhydrous ethanol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled alcohol solution with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by column chromatography on silica gel.
Amidation with a Primary Amine
This protocol details the synthesis of N-substituted 5-methylnicotinamides.
Materials:
-
This compound
-
Primary amine (e.g., aniline or ethylamine)
-
Anhydrous chloroform or tetrahydrofuran (THF)
-
Triethylamine or pyridine (as a non-nucleophilic base)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the desired primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., chloroform or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours, monitoring the reaction progress by TLC.
-
If a precipitate (the amide product and triethylamine hydrochloride) forms, filter the solid.
-
Stir the collected solid in water to dissolve the amine hydrochloride.
-
Collect the remaining solid, which is the crude amide product, by filtration. Wash the crude product with water and then dry it.
-
If the product is soluble in the reaction solvent, the work-up involves washing the solution with dilute acid (to remove excess amine and base), followed by water and brine. The organic layer is then dried and concentrated to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Relevance in Drug Development: Targeting PARP1
Derivatives of nicotinic acid, particularly nicotinamides, have garnered significant attention in drug discovery for their role as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[2] PARP1 is a key enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks.[2] By inhibiting PARP1, the repair of these breaks is hindered. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[2]
The nicotinamide moiety of NAD⁺, the substrate for PARP1, binds to a specific pocket in the enzyme's catalytic domain. Nicotinamide-based inhibitors, including derivatives that could be synthesized from this compound, act as competitive inhibitors by mimicking this interaction.[3]
Simplified PARP1 Inhibition Signaling Pathway
Caption: Simplified signaling pathway of PARP1 in DNA repair and its inhibition by nicotinamide derivatives.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant potential in the synthesis of biologically active molecules. Its straightforward preparation and predictable reactivity with common nucleophiles make it an accessible tool for medicinal chemists and researchers in drug development. The established role of the nicotinamide scaffold in targeting key enzymes like PARP1 highlights the therapeutic potential of novel derivatives that can be accessed from this compound, paving the way for the discovery of new therapeutic agents. This guide serves as a foundational resource to facilitate further exploration and application of this versatile compound.
References
A Technical Guide to the Spectroscopic Analysis of 5-Methylnicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Methylnicotinoyl chloride. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes standardized experimental protocols for acquiring such data and a visual workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known effects of the functional groups and the overall structure of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| H2 | ~8.9 | C2 | ~152 |
| H4 | ~8.2 | C3 | ~135 |
| H6 | ~8.7 | C4 | ~140 |
| CH₃ | ~2.5 | C5 | ~138 |
| C6 | ~155 | ||
| C=O | ~168 | ||
| CH₃ | ~18 |
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (methyl) | 2980-2850 | Medium |
| C=O (acyl chloride) | 1810-1775 | Strong |
| C=N (aromatic ring) | 1600-1550 | Medium |
| C=C (aromatic ring) | 1500-1400 | Medium |
| C-Cl | 800-600 | Strong |
Table 3: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted m/z | Notes |
| Molecular Ion (M⁺) | 155/157 | Expected to be observed. The M+2 peak at m/z 157 is due to the ³⁷Cl isotope (approx. 32.5% of the M⁺ peak intensity). |
| Major Fragments | 120 | Loss of Cl radical. |
| 92 | Loss of CO and Cl radical. | |
| 65 | Fragmentation of the pyridine ring. |
Experimental Protocols
The following are detailed methodologies for acquiring NMR, IR, and MS data for a solid organic compound like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 12 ppm centered around 6 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Bombard the sample with a beam of electrons (typically 70 eV).
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source via a syringe pump.
-
Apply a high voltage to the capillary to generate a fine spray of charged droplets.
-
Analyze the resulting ions over a suitable mass range.
-
-
Data Processing: The instrument software will generate a mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.
Caption: Workflow for Spectroscopic Identification of an Organic Compound.
An In-depth Technical Guide to 5-Methylnicotinoyl Chloride (CAS Number: 884494-95-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 5-Methylnicotinoyl chloride. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the effective handling and application of this versatile reagent.
Core Properties of this compound
This compound, with the CAS number 884494-95-5, is a pyridine derivative and a reactive acyl chloride. It serves as a valuable building block in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its reactivity is primarily centered around the acyl chloride functional group, which is susceptible to nucleophilic attack.
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties [1][2][3]
| Property | Value |
| CAS Number | 884494-95-5 |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| Boiling Point | 251.255 °C at 760 mmHg[2] |
| Density | 1.241 g/cm³[2] |
| Flash Point | 105.756 °C[2] |
| Refractive Index | 1.541[2] |
| Vapor Pressure | 0.021 mmHg at 25°C[2] |
Table 2: Computational and Structural Data [1][2][3]
| Property | Value |
| Canonical SMILES | CC1=CC(=CN=C1)C(=O)Cl[2] |
| InChI | InChI=1S/C7H6ClNO/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3[1] |
| InChI Key | OSFVFNVXUQRYIX-UHFFFAOYSA-N[1] |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 155.0137915 |
| Heavy Atom Count | 10 |
| Complexity | 138 |
Safety Information
This compound is classified as a corrosive substance and requires careful handling in a laboratory setting.[3][4]
Table 3: Hazard and Safety Data [3][5]
| Hazard Statement | Precautionary Statement |
| H290: May be corrosive to metals. | P260: Do not breathe dust. |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H315: Causes skin irritation. | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| H319: Causes serious eye irritation. | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| H335: May cause respiratory irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| H402: Harmful to aquatic life. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of the precursor, 5-Methylnicotinic acid, the conversion to this compound, and a typical amidation reaction.
Synthesis of 5-Methylnicotinic Acid
The precursor to this compound, 5-Methylnicotinic acid, can be synthesized from 3,5-lutidine through oxidation.[6][7][8]
Protocol 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid [6]
-
Reaction Setup: In a large reaction vessel, add 120 kg of 3,5-lutidine to 1200 L of water and stir to form a solution.
-
Oxidation: While maintaining the temperature between 25-35 °C, add 300 kg of potassium permanganate portion-wise over 4.5 hours. After the addition is complete, maintain the reaction mixture at 30 °C for 16 hours.
-
Work-up:
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Adjust the pH of the filtrate to 0.5 with concentrated hydrochloric acid.
-
Filter the mixture by centrifugation to remove the byproduct 3,5-pyridinedicarboxylic acid.
-
Adjust the pH of the remaining filtrate to 3.0 with concentrated hydrochloric acid to precipitate the crude 5-Methylnicotinic acid.
-
-
Purification:
-
Collect the crude product by centrifugation.
-
Dissolve the crude product in 1200 L of ethanol by heating to 80 °C.
-
Perform a hot filtration.
-
Cool the filtrate to 0-5 °C and stir for 2 hours to induce crystallization.
-
Collect the purified 5-Methylnicotinic acid by centrifugation and dry at 65 °C for 8.5 hours.
-
Synthesis of this compound
The conversion of 5-Methylnicotinic acid to its corresponding acyl chloride is a standard transformation in organic synthesis.
Protocol 2: Preparation of this compound
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a nitrogen inlet, add 5-Methylnicotinic acid (1 equivalent).
-
Chlorination: Add thionyl chloride (SOCl₂, 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, a few drops) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the formation of the methyl ester.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
-
Amidation Reaction with this compound
This compound readily reacts with primary and secondary amines to form the corresponding amides. This is a common application of this reagent.
Protocol 3: General Procedure for Amidation
-
Reaction Setup: In a dry, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF, or chloroform). Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
If a precipitate (a mixture of the product and triethylamine hydrochloride) has formed, filter the solid.
-
Stir the collected solid in water to dissolve the amine hydrochloride.
-
Collect the remaining solid, which is the crude amide product, by filtration.
-
Wash the crude product with water and then dry it.
-
Alternatively, the reaction mixture can be washed sequentially with dilute acid (e.g., 1M HCl) to remove the excess base and amine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude amide can be further purified by recrystallization or column chromatography.
Visualizing the Chemistry: Synthesis and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical transformations discussed in this guide.
Caption: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine.
Caption: Synthesis of this compound.
Caption: General Amidation Reaction of this compound.
References
- 1. This compound | CAS: 884494-95-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. lookchem.com [lookchem.com]
- 3. 884494-95-5|this compound| Ambeed [ambeed.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 8. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 5-Methylnicotinoyl Chloride: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for the preparation of 5-methylnicotinoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data to support researchers and professionals in drug development.
Primary Synthetic Pathway: Oxidation of 3,5-Lutidine followed by Chlorination
The most prevalent and well-documented method for synthesizing this compound commences with the oxidation of 3,5-lutidine to 5-methylnicotinic acid, which is subsequently chlorinated.
Step 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine
The initial step involves the selective oxidation of one of the methyl groups of 3,5-lutidine. Potassium permanganate (KMnO₄) is a commonly employed oxidizing agent for this transformation.[1]
Experimental Protocol: Oxidation of 3,5-Lutidine
-
Materials:
-
3,5-Lutidine
-
Potassium Permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 3,5-lutidine in water.
-
Gradually add potassium permanganate to the solution while maintaining the temperature between 25-35°C. The addition is typically carried out over 4-5 hours.
-
After the addition is complete, the reaction mixture is stirred at approximately 30°C for 15-18 hours.
-
Upon completion of the reaction, the manganese dioxide byproduct is removed by filtration.
-
The pH of the filtrate is adjusted to 0.3-0.6 with concentrated hydrochloric acid to precipitate the byproduct, 3,5-pyridinedicarboxylic acid, which is then removed by filtration.
-
The pH of the remaining filtrate is then adjusted to 2.5-3.2 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.
-
The crude product is collected by centrifugation or filtration.
-
Purification is achieved by recrystallization from ethanol. The crude product is dissolved in hot ethanol, filtered to remove any insoluble impurities, and then cooled to 0-5°C to induce crystallization. The purified 5-methylnicotinic acid is collected by filtration and dried.[2]
-
Quantitative Data: Oxidation of 3,5-Lutidine
| Starting Material | Oxidizing Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Purity of Final Product (%) | Yield (%) | Reference |
| 3,5-Lutidine | Potassium Permanganate | Water | 25-35 | 15-18 | 99.5 | Not explicitly stated, but implied to be high | [2] |
| 3,5-Lutidine | Potassium Permanganate | Water | 25-45 | 20 | Not Stated | 59.4 | [1] |
Step 2: Synthesis of this compound from 5-Methylnicotinic Acid
The conversion of 5-methylnicotinic acid to its corresponding acyl chloride is the final step. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Comparative Analysis of Chlorinating Agents
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Yield | Generally high, though specific yield for this reaction is not consistently reported. | Generally high, often preferred for milder conditions. |
| Reaction Temperature | Reflux (boiling point of SOCl₂ is ~76°C) | Room temperature (catalyzed by DMF) |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Work-up | Excess reagent is typically removed by distillation. | Excess reagent and solvent are removed by rotary evaporation. |
| Safety Considerations | Corrosive and toxic. Reacts violently with water. | Toxic and corrosive. The use of DMF as a catalyst can form a carcinogenic byproduct.[3] |
Experimental Protocol: Chlorination of 5-Methylnicotinic Acid
-
Using Thionyl Chloride:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ gas, add 5-methylnicotinic acid.
-
Carefully add an excess of thionyl chloride (typically 2-5 equivalents). An inert solvent like toluene can be used, but the reaction is often run neat.
-
Heat the mixture to reflux (approximately 76°C) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
After cooling to room temperature, the excess thionyl chloride is carefully removed under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure.
-
-
Using Oxalyl Chloride:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methylnicotinic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound.
-
Quantitative Data: Chlorination of 5-Methylnicotinic Acid
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Reaction Temperature | Yield (%) | Reference |
| 5-Methylnicotinic acid | Thionyl chloride | None | Neat or Toluene | Reflux | Not specified | General Protocol |
| 5-Methylnicotinic acid | Oxalyl chloride | DMF | Dichloromethane | Room Temperature | Not specified | General Protocol |
Alternative Synthetic Pathway: Hydrolysis of 5-Methylnicotinonitrile
An alternative route to 5-methylnicotinic acid, the precursor to this compound, involves the hydrolysis of 5-methylnicotinonitrile. This pathway can be advantageous depending on the availability and cost of the starting nitrile.
Step 1: Hydrolysis of 5-Methylnicotinonitrile to 5-Methylnicotinic Acid
The hydrolysis of the nitrile group to a carboxylic acid can be performed under acidic or basic conditions.
Experimental Protocol: Hydrolysis of 5-Methylnicotinonitrile
-
Acidic Hydrolysis:
-
In a round-bottom flask, suspend 5-methylnicotinonitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, the reaction mixture is cooled, and the pH is carefully adjusted with a base (e.g., sodium hydroxide) to precipitate the 5-methylnicotinic acid.
-
The product is collected by filtration, washed with cold water, and can be recrystallized for further purification.
-
-
Basic Hydrolysis:
-
In a round-bottom flask, suspend 5-methylnicotinonitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for several hours until the nitrile is fully consumed.
-
Upon completion, the reaction mixture is cooled, and the pH is carefully adjusted with a strong acid (e.g., hydrochloric acid) to precipitate the 5-methylnicotinic acid.
-
The product is collected by filtration, washed with cold water, and can be recrystallized if necessary.
-
Quantitative Data: Hydrolysis of 5-Methylnicotinonitrile
Specific yield data for the hydrolysis of 5-methylnicotinonitrile to 5-methylnicotinic acid is not extensively reported in the readily available literature. However, the hydrolysis of cyanopyridines to their corresponding carboxylic acids is a well-established transformation, with yields typically ranging from moderate to high depending on the specific substrate and reaction conditions.[4]
Step 2: Chlorination of 5-Methylnicotinic Acid
Once 5-methylnicotinic acid is obtained from the hydrolysis of the nitrile, it is converted to this compound using the same chlorination methods described in the primary synthetic pathway.
Workflow and Pathway Diagrams
Caption: Primary synthetic pathway for this compound.
Caption: Alternative synthetic pathway for this compound.
References
- 1. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Potential Biological Activities of 5-Methylnicotinoyl Chloride Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Nicotinic acid (niacin) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The nicotinoyl chloride moiety, a reactive form of nicotinic acid, serves as a crucial intermediate for synthesizing a diverse range of amide, ester, and heterocyclic derivatives. The introduction of a methyl group at the 5-position of the pyridine ring, yielding 5-methylnicotinoyl chloride, can significantly influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. While direct research on the biological activities of this compound derivatives is limited in publicly accessible literature, this guide synthesizes data from structurally analogous nicotinic acid and nicotinoyl chloride derivatives to explore their potential therapeutic applications. This document serves as a resource for researchers, scientists, and drug development professionals by providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Potential Therapeutic Targets and Biological Activities
Based on studies of analogous nicotinic acid derivatives, compounds derived from this compound are hypothesized to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, enzyme inhibitory, and receptor antagonist effects.
Antimicrobial and Antifungal Activity
Nicotinic acid derivatives, particularly those incorporating acylhydrazone and 1,3,4-oxadiazole moieties, have demonstrated significant antimicrobial properties. These compounds are often synthesized from nicotinic acid hydrazide, which itself is derived from nicotinoyl chloride.
A notable study on nicotinic acid-based acylhydrazones and their cyclized 1,3,4-oxadiazoline derivatives revealed potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The quantitative data from these findings are summarized below.
Table 1: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazoline Derivatives
| Compound ID | Modification | Target Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
|---|---|---|---|---|---|
| 5 | Acylhydrazone with 5-nitrofuran substituent | Staphylococcus epidermidis | 1.95 | 3.91 | [1] |
| Staphylococcus aureus ATCC 6538 | 3.91 | 7.81 | [1] | ||
| Staphylococcus aureus MRSA ATCC 43300 | 7.81 | 15.62 | [1] | ||
| 13 | Acylhydrazone derivative | Gram-positive bacteria | 1.95 - 15.62 | 3.91 - 31.25 | [1] |
| 25 | 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Bacillus subtilis ATCC 6633 | 7.81 | - | [1] |
| Staphylococcus aureus ATCC 6538 | 7.81 | - | [1] | ||
| Staphylococcus aureus MRSA ATCC 43300 | 15.62 | - | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.
Enzyme Inhibition
Derivatives of nicotinic acid have been explored as inhibitors of various enzymes implicated in human diseases. The 5-methyl substitution could enhance binding affinity or selectivity for these targets.
In the context of type II diabetes management, the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. A study on 5-amino-nicotinic acid derivatives demonstrated promising inhibitory potential against these enzymes.[2]
Table 2: Inhibitory Activity of 5-Amino-Nicotinic Acid Derivatives against α-Amylase and α-Glucosidase
| Compound Class | Target Enzyme | IC₅₀ Range (µg/mL) | Reference |
|---|---|---|---|
| 5-Amino-nicotinic acid derivatives (1-13) | α-Amylase | 12.17 ± 0.14 to 37.33 ± 0.02 | [2] |
| α-Glucosidase | 12.01 ± 0.09 to 38.01 ± 0.12 | [2] |
IC₅₀: Half maximal inhibitory concentration.
Inhibitors of D-Aspartate Oxidase are being investigated for applications in central nervous system (CNS) disorders. Research on structurally related nicotinic acid derivatives highlights the potential of this scaffold for designing DASPO inhibitors.[3]
Table 3: Inhibitory Activity of Nicotinic Acid Derivatives against D-Aspartate Oxidase
| Compound | Target Enzyme | Inhibitor Constant (Ki) | Reference |
|---|---|---|---|
| 5-aminonicotinic acid | Human D-Aspartate Oxidase | 3.80 µM | [3] |
Lower Ki values indicate greater inhibitory potency.
Anti-inflammatory and Analgesic Activity
Thiazolidinone derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory and analgesic effects. These compounds showed activity comparable to standard drugs.[4] The synthesis proceeds via nicotinoyl chloride, indicating a direct path from the core structure of interest.
Synthetic and Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for synthesis and biological evaluation, adapted from studies on analogous nicotinic acid derivatives.
General Synthesis of Nicotinoyl Chloride Derivatives
The synthesis of derivatives typically begins with the activation of the carboxylic acid of a substituted nicotinic acid (e.g., 5-methylnicotinic acid) to form the more reactive acid chloride.
Protocol 2.1.1: Synthesis of Nicotinoyl Chloride
-
A mixture of the parent nicotinic acid (0.03 mol) and a chlorinating agent such as phosphorus pentachloride (0.05 mol) or thionyl chloride is prepared in an anhydrous solvent (e.g., carbon tetrachloride, 20 ml).[4][5]
-
The mixture is refluxed for a period of 2 hours at approximately 100°C.[4]
-
Following the reaction, the solvent is removed by distillation.
-
The resulting solid acid chloride is typically used in subsequent steps without further purification.[4]
The following workflow illustrates the general synthetic pathway from a substituted nicotinic acid to its amide derivatives.
Protocol for Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity.
Protocol 2.2.1: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) and incubated. A suspension is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilution: A two-fold serial dilution of each compound is performed in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.[4]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
-
Determination of MBC/MFC: To determine the minimum bactericidal/fungicidal concentration, an aliquot from the wells showing no growth is subcultured onto fresh agar plates. The lowest concentration that prevents any growth after incubation is the MBC/MFC.[1]
Protocol for α-Amylase Inhibition Assay
Protocol 2.3.1: In Vitro α-Amylase Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing the test compound (at various concentrations), α-amylase solution, and a phosphate buffer (pH 6.9).
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 37°C) for 20 minutes.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a starch solution (1% w/v) to the mixture.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 15 minutes) at the same temperature.
-
Termination of Reaction: The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent.
-
Color Development: The mixture is heated in a boiling water bath for 5 minutes to allow for color development.
-
Absorbance Measurement: After cooling to room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined from a dose-response curve.[2]
Signaling Pathways and Mechanisms of Action
While specific pathways for this compound derivatives are not yet elucidated, related compounds, such as certain anticancer agents, are known to induce programmed cell death or apoptosis. The intrinsic apoptosis pathway is a common mechanism for such compounds.
This pathway is initiated by intracellular stress, which can be induced by a bioactive compound. This leads to the activation of pro-apoptotic proteins like Bax and Bak, causing the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases (specifically Caspase-9 and the executioner Caspase-3), ultimately leading to controlled cell death.[6]
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By drawing parallels with other substituted nicotinic acid derivatives, it is plausible that its derivatives could possess significant antimicrobial, enzyme inhibitory, or anti-inflammatory properties. The presence of the 5-methyl group may confer advantages in terms of potency, selectivity, or pharmacokinetic profile.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives, particularly amides and esters. Head-to-head comparisons with their non-methylated counterparts would be crucial to elucidate the specific contribution of the 5-methyl group to biological activity. Furthermore, mechanistic studies, including molecular docking and analysis of signaling pathways, will be essential to identify specific molecular targets and optimize lead compounds for further development. This structured approach will be vital to unlock the full therapeutic potential of this chemical scaffold.
References
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 2. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ejournal.um.edu.my [ejournal.um.edu.my]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
5-Methylnicotinoyl Chloride: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
5-Methylnicotinoyl chloride, a derivative of nicotinic acid (Vitamin B3), is an increasingly important heterocyclic building block in medicinal chemistry. Its activated acyl chloride functionality allows for facile covalent bond formation, primarily through reactions with nucleophiles like amines and alcohols, to generate a diverse array of molecular scaffolds. The presence of the methyl group at the 5-position of the pyridine ring subtly modulates the electronic and lipophilic properties of the molecule, offering advantages in molecular design. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, quantitative biological data, and workflow visualizations are provided to support researchers in leveraging this versatile chemical intermediate.
Synthesis of the Core Building Block
The journey to utilizing this compound begins with its precursor, 5-methylnicotinic acid. The acid is most commonly synthesized via the oxidation of 3,5-dimethylpyridine (also known as 3,5-lutidine). Subsequently, the carboxylic acid is activated by conversion to the highly reactive acyl chloride.
Synthesis Workflow
The overall synthetic pathway from a common starting material to the final amide derivatives is a robust and scalable multi-step process.
Caption: General synthesis workflow for 5-methylnicotinamide derivatives.
Experimental Protocols
Protocol 2.2.1: Synthesis of 5-Methylnicotinic Acid
This protocol is adapted from established methods involving the oxidation of 3,5-lutidine.
-
Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3,5-dimethylpyridine (1.0 eq) to water.
-
Oxidation: While stirring, add potassium permanganate (KMnO₄, ~2.5-3.0 eq) portion-wise to the solution, maintaining the temperature between 30-45°C. The addition is exothermic and should be controlled carefully.
-
Reaction: After the addition is complete, continue to stir the mixture at 45°C for 16-20 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with water.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the concentrated solution to a pH of approximately 3 with concentrated HCl.
-
Purification: The precipitated white solid is collected by filtration. The crude product can be further purified by recrystallization from ethanol to yield 5-methylnicotinic acid with a purity often exceeding 99%.
Protocol 2.2.2: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen), suspend 5-methylnicotinic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane (DCM).
-
Chlorination: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) for 2-3 hours until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.
-
Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound (often as its hydrochloride salt) can be used directly in the next step or purified by distillation under high vacuum.
Application in Medicinal Chemistry: Synthesis of Amide Derivatives
The primary utility of this compound is its reaction with primary or secondary amines to form stable amide bonds. This reaction, a variant of the Schotten-Baumann reaction, is fundamental to building a vast library of drug candidates.
Protocol 3.1: General Procedure for Amidation
This representative protocol details the coupling of this compound with a generic primary amine.
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) in a flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition: Prepare a solution of this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 5-20 minutes, or until TLC analysis indicates the complete consumption of the amine.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization to yield the final product.
Case Study: Targeting VEGFR-2 in Cancer Therapy
A significant application of the nicotinamide scaffold, derivable from this compound, is in the design of kinase inhibitors for cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.
The VEGFR-2 Signaling Pathway
Inhibiting the ATP-binding site of the VEGFR-2 kinase domain is a clinically validated strategy to halt tumor angiogenesis. The nicotinamide moiety can act as a "hinge-binder," forming critical hydrogen bonds within the ATP pocket of the kinase.
Caption: Inhibition of VEGFR-2 signaling by a nicotinamide-based drug.
Biological Activity Data
Recent studies have demonstrated the potent anti-proliferative and specific enzyme-inhibitory activities of novel nicotinamide derivatives. While not all derivatives contain the 5-methyl substituent, they validate the utility of the core scaffold.
Table 1: In Vitro VEGFR-2 Inhibitory Activity
| Compound ID | VEGFR-2 IC₅₀ (nM) | Reference |
| Sorafenib | 53.65 | [1][2] |
| Compound 6 | 60.83 | [1][2] |
| Compound 8 | 77.02 | [3] |
| Compound 10 | 63.61 | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-proliferative Activity Against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Sorafenib | HCT-116 | 9.3 | [1] |
| Sorafenib | HepG-2 | 7.8 | [1] |
| Compound 6 | HCT-116 | 9.3 | [1][2] |
| Compound 6 | HepG-2 | 7.8 | [1][2] |
| Compound 8 | HCT-116 | 5.4 | [3] |
| Compound 8 | HepG-2 | 7.1 | [3] |
Conclusion
This compound is a high-value, readily accessible building block for medicinal chemistry. Its straightforward synthesis and predictable reactivity, primarily in forming robust amide bonds, make it an ideal starting point for generating diverse chemical libraries. As demonstrated by the successful development of potent VEGFR-2 inhibitors based on the nicotinamide scaffold, this moiety is well-suited for creating targeted therapies. The data and protocols presented in this guide are intended to equip drug discovery professionals with the foundational knowledge to effectively incorporate this compound into their research and development programs, accelerating the discovery of novel therapeutics.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 5-Methylnicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Acyl Chloride Electrophilicity
Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic attributed to the high electrophilicity of the carbonyl carbon. This reactivity is a cornerstone of their utility as potent acylating agents in organic synthesis. The electrophilicity of the carbonyl carbon is primarily governed by a combination of inductive and resonance effects, as well as the nature of the leaving group.
The general mechanism for nucleophilic acyl substitution, the characteristic reaction of acyl chlorides, proceeds via a two-step addition-elimination pathway. A nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, a good leaving group, to yield the final acylated product. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon; any structural feature that increases the partial positive charge on this carbon will enhance the reactivity of the acyl chloride.
Theoretical Framework for the Electrophilicity of 5-Methylnicotinoyl Chloride
The electrophilicity of the carbonyl carbon in this compound is modulated by the electronic properties of the pyridine ring and the methyl substituent.
Electronic Effects of the Pyridine Ring
The pyridine ring is an electron-withdrawing moiety due to the high electronegativity of the nitrogen atom. This inductive effect (-I) withdraws electron density from the ring carbons, including the carbon to which the carbonyl group is attached. This electron withdrawal is transmitted to the carbonyl carbon, increasing its partial positive charge and, consequently, its electrophilicity.
The Role of the 5-Methyl Substituent
The methyl group at the 5-position of the pyridine ring is an electron-donating group (+I effect). This has a counteractive effect to the electron-withdrawing nature of the pyridine nitrogen. The methyl group donates electron density into the ring, which can be relayed to the carbonyl group, thereby slightly decreasing the electrophilicity of the carbonyl carbon compared to the unsubstituted nicotinoyl chloride.
Hammett Correlation: A Semi-Quantitative Approach
The Hammett equation, a linear free-energy relationship, can be employed to quantify the electronic effect of the 5-methyl substituent on the reactivity of the carbonyl group. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of the substituted compound (this compound).
-
k₀ is the rate constant for the reaction of the unsubstituted compound (nicotinoyl chloride).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a methyl group in the meta position (equivalent to the 5-position in pyridine), the Hammett constant (σ_m) is approximately -0.07. This negative value indicates its electron-donating character.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the hydrolysis of substituted benzoyl chlorides, ρ values are typically positive, indicating that electron-withdrawing groups accelerate the reaction. A similar positive ρ value would be expected for the hydrolysis of nicotinoyl chlorides.
Given the negative σ value for the methyl group, the Hammett equation predicts that the rate of nucleophilic attack on this compound will be slightly slower than that on nicotinoyl chloride.
Quantitative Data and Spectroscopic Correlation
While specific experimental kinetic data for this compound is not available, we can estimate its reactivity relative to other acyl chlorides based on the theoretical principles discussed. Furthermore, spectroscopic techniques, particularly ¹³C NMR, can provide an indirect measure of electrophilicity.
Comparative Reactivity Data (Estimated)
The following table provides a summary of the expected relative reactivity of this compound compared to related acyl chlorides. The reactivity is qualitatively assessed based on the electronic effects of the substituents.
| Acyl Chloride | Substituent Effects | Predicted Relative Electrophilicity |
| Benzoyl Chloride | Phenyl group (resonance donation) | Moderate |
| Nicotinoyl Chloride | Pyridine ring (-I effect) | High |
| This compound | Pyridine ring (-I), 5-Methyl group (+I) | High (slightly lower than nicotinoyl chloride) |
| 4-Nitrobenzoyl Chloride | Phenyl group, Nitro group (-I, -M) | Very High |
¹³C NMR Spectroscopy as a Probe for Electrophilicity
The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive probe of its electronic environment. A more deshielded carbonyl carbon (i.e., a higher chemical shift in ppm) generally corresponds to a greater partial positive charge and thus higher electrophilicity.
Table of Typical ¹³C NMR Carbonyl Chemical Shifts for Acyl Chlorides
| Compound Type | Typical ¹³C=O Chemical Shift (ppm) |
| Aliphatic Acyl Chlorides | 168 - 175 |
| Aromatic Acyl Chlorides | 165 - 172 |
Based on these ranges, the carbonyl carbon of this compound is expected to resonate in the region of 165-172 ppm. A precise experimental determination would be invaluable for a more accurate assessment of its electrophilicity relative to other nicotinoyl derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and for the kinetic analysis of its reactivity.
Synthesis of this compound
Principle: 5-Methylnicotinic acid is converted to its corresponding acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.
Materials:
-
5-Methylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Reflux condenser with a drying tube (e.g., CaCl₂)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-methylnicotinic acid (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The reaction can be monitored by the disappearance of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to use a trap to capture the corrosive vapors.
-
The resulting crude this compound can be purified by vacuum distillation or used directly in subsequent reactions after thorough drying under high vacuum.
Kinetic Analysis of Hydrolysis by Conductometry
Principle: The hydrolysis of an acyl chloride produces hydrochloric acid, which increases the conductivity of the solution. By monitoring the change in conductivity over time, the rate of the reaction can be determined.
Materials:
-
This compound
-
Nicotinoyl chloride (for comparison)
-
Acetone (anhydrous)
-
Distilled water
-
Conductivity meter with a probe
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous acetone of a known concentration.
-
Equilibrate a known volume of an acetone-water mixture (e.g., 90:10 v/v) in a reaction vessel placed in a thermostated water bath at a constant temperature (e.g., 25 °C).
-
Immerse the conductivity probe in the solvent mixture and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the reaction vessel with vigorous stirring.
-
Record the conductivity of the solution at regular time intervals until the reading becomes constant (indicating the completion of the reaction).
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of the line will be -k.
-
Repeat the experiment with nicotinoyl chloride under identical conditions for a comparative analysis.
Visualizations
Signaling Pathway: Nucleophilic Acyl Substitution
Caption: General mechanism of nucleophilic acyl substitution on this compound.
Experimental Workflow: Kinetic Analysis
Stability and storage conditions for 5-Methylnicotinoyl chloride
An In-depth Technical Guide to the Stability and Storage of 5-Methylnicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a reactive acyl chloride intermediate used in the synthesis of various chemical entities, including active pharmaceutical ingredients. Due to its inherent reactivity, understanding and controlling its stability is critical to ensure its quality, purity, and suitability for use in sensitive synthetic processes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on established chemical principles and data from analogous compounds. It also outlines a detailed experimental protocol for a stability-indicating assay.
Chemical Stability
The primary factor influencing the stability of this compound is its susceptibility to hydrolysis. Like other acyl chlorides, it readily reacts with water, including atmospheric moisture, to yield the corresponding carboxylic acid (5-methylnicotinic acid) and hydrochloric acid. This degradation pathway not only depletes the active reagent but also introduces impurities that can complicate subsequent reactions and purification steps.
In addition to hydrolysis, exposure to high temperatures can lead to decomposition, potentially yielding colored impurities and other degradation products. Exposure to light is not commonly cited as a primary degradation pathway for simple acyl chlorides, but protection from light is generally good practice for all reactive chemical intermediates.
Data Presentation: Stability and Storage Recommendations
The following table summarizes the recommended storage conditions and outlines the potential impact of various environmental factors on the stability of this compound. These recommendations are compiled from safety data sheets of similar compounds and general principles of handling reactive acyl chlorides.
| Parameter | Condition | Impact on Stability | Recommendation |
| Temperature | Refrigerated (2-8 °C) | Minimizes the rate of hydrolysis and decomposition. | Recommended for long-term storage. [1] |
| Room Temperature | Acceptable for short-term use if moisture is strictly excluded. | Use in a controlled, dry environment. | |
| Humidity/Moisture | Anhydrous | Essential for preventing hydrolysis. | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Exposure to Air/Moisture | Rapid degradation to 5-methylnicotinic acid and HCl.[1] | Handle in a glove box or under a stream of dry inert gas. Use dry glassware and solvents. | |
| Light | Protected from Light | May prevent potential light-induced degradation, although not the primary concern. | Store in an opaque or amber container. |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Oxidizing Agents | Reacts exothermically and decomposes.[1] | Store away from incompatible materials. |
Experimental Protocol: Stability-Indicating HPLC Assay
Direct analysis of acyl chlorides by HPLC is challenging due to their high reactivity and potential for on-column hydrolysis. A more robust approach involves derivatization to form a stable, chromophoric product that can be easily quantified. The following protocol is a representative method based on validated assays for other acyl chlorides and can be adapted and validated for this compound.[2]
1. Principle: this compound is derivatized with a suitable agent, such as 2-nitrophenylhydrazine, to form a stable hydrazide derivative.[2] This derivative possesses a strong chromophore, allowing for sensitive detection by UV-HPLC. The method can distinguish the acyl chloride derivative from the primary degradant, 5-methylnicotinic acid, which will not react under these conditions.
2. Reagents and Materials:
-
This compound sample
-
5-Methylnicotinic acid reference standard
-
2-Nitrophenylhydrazine (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
3. Preparation of Solutions:
-
Derivatizing Solution: Prepare a solution of 2-nitrophenylhydrazine in acetonitrile at a concentration of approximately 100 µg/mL.[2]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of anhydrous acetonitrile to achieve a target concentration.
-
Standard Preparation: Prepare a stock solution of the 5-methylnicotinoyl-2-nitrophenylhydrazide derivative (if available) or use a well-characterized derivatized sample of this compound for calibration. Prepare a standard of 5-methylnicotinic acid in the mobile phase.
4. Derivatization Procedure:
-
To a defined volume of the sample solution in acetonitrile, add an excess of the derivatizing solution.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.[2]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
5. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength where the derivative has maximum absorbance (e.g., around 395 nm for a 2-nitrophenylhydrazine derivative).[2]
-
Column Temperature: 30 °C
6. Analysis and Data Interpretation:
-
Inject the derivatized sample and the 5-methylnicotinic acid standard.
-
The peak corresponding to the derivatized this compound will be well-separated from the peak for 5-methylnicotinic acid.
-
Quantify the amount of this compound remaining and the amount of 5-methylnicotinic acid formed by comparing peak areas to a calibration curve.
-
The stability is assessed by the decrease in the concentration of this compound and the corresponding increase in 5-methylnicotinic acid over time under defined storage conditions.
Visualization of Degradation Pathway
The primary degradation pathway for this compound is hydrolysis. The following diagram illustrates this chemical transformation.
Caption: Hydrolysis of this compound.
Handling and Safety Precautions
Due to its reactivity and corrosive nature, this compound must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Conclusion
The stability of this compound is primarily dictated by its sensitivity to moisture. Strict adherence to anhydrous storage and handling conditions is paramount to maintaining its quality and reactivity. The use of a validated, stability-indicating analytical method, such as the derivatization HPLC procedure outlined, is essential for accurately assessing the purity and degradation profile of this important chemical intermediate in research and drug development settings.
References
5-Methylnicotinoyl Chloride in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in the quest for novel therapeutics, focusing on the identification of low-molecular-weight ligands that bind to biological targets with high efficiency. This guide explores the potential of 5-Methylnicotinoyl chloride as a valuable fragment for FBDD campaigns. While direct utilization of this specific fragment in published screening campaigns is not extensively documented, its structural motifs are present in numerous bioactive compounds. This document provides a comprehensive overview of its physicochemical properties, potential for library development, and hypothetical screening and optimization workflows. By examining the synthesis of derivatives and structure-activity relationships of analogous compounds, we present a framework for leveraging the 5-methylnicotinoyl scaffold in drug discovery projects.
Introduction to this compound as a Fragment
This compound is a commercially available acyl chloride derivative of 5-methylnicotinic acid. Its pyridine core is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to participate in hydrogen bonding and π-stacking interactions. The methyl group at the 5-position provides a subtle steric and electronic modification that can be exploited for selectivity, while the reactive acyl chloride handle offers a straightforward means for synthetic elaboration, a key feature for the rapid generation of a fragment library for screening and subsequent hit-to-lead optimization.
The core principle of FBDD is to start with small, simple molecules ("fragments") that, despite typically having weak binding affinities, can be efficiently optimized into potent leads. The properties of this compound align well with the "Rule of Three," a common guideline for fragment selection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its evaluation as a viable fragment for screening.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | [1][2] |
| Molecular Weight | 155.58 g/mol | [1][2] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 155.0137915 | [1] |
| Boiling Point | 251.255 °C at 760 mmHg | [1] |
| Flash Point | 105.756 °C | [1] |
| Density | 1.241 g/cm³ | [1] |
Synthetic Elaboration of a 5-Methylnicotinoyl Fragment Library
The acyl chloride functionality of this compound makes it an ideal starting point for the creation of a diverse library of amide derivatives. This is a common and robust reaction in medicinal chemistry, allowing for the exploration of a wide range of chemical space around the core fragment.
Experimental Protocol: General Procedure for Amide Synthesis
A solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution is added a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted-5-methylnicotinamide.
Hypothetical Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical FBDD workflow, using this compound as a starting fragment.
Structure-Activity Relationship (SAR) of Analogous Scaffolds
While specific SAR data for this compound fragments is not available, studies on related 5-substituted pyridine analogues provide valuable insights into how modifications of this scaffold can impact biological activity. For instance, research on analogues of a nicotinic acetylcholine receptor ligand has demonstrated that substitution at the C5 position of the pyridine ring significantly influences binding affinity.
The following table summarizes the binding affinities (Ki) of several 5-substituted pyridine analogues, demonstrating the impact of different substituents at this position.
| Compound | 5-Substituent | Ki (nM) |
| 1 | H | 0.15 |
| 2 | Phenyl | 0.055 |
| 3 | 4-Fluorophenyl | 0.062 |
| 4 | 2-Thienyl | 0.69 |
Data adapted from a study on nicotinic acetylcholine receptor ligands[1].
This data suggests that aryl substitutions at the 5-position are well-tolerated and can even enhance binding affinity. This provides a rationale for exploring a variety of substitutions at this position during a lead optimization campaign.
Potential Signaling Pathways and Targets
The pyridine scaffold is a versatile pharmacophore that can interact with a wide range of biological targets. Based on the activities of known pyridine-containing drugs and research compounds, fragments derived from this compound could potentially modulate various signaling pathways.
Conclusion
This compound represents a promising, yet underexplored, fragment for use in FBDD. Its favorable physicochemical properties, coupled with a reactive handle for straightforward synthetic elaboration, make it an attractive starting point for the generation of fragment libraries. While direct evidence of its use in screening campaigns is sparse, the prevalence of the 5-methylpyridine scaffold in bioactive molecules suggests its potential. The hypothetical workflows and analysis of analogous structures presented in this guide provide a strategic framework for researchers and drug development professionals to unlock the potential of this and related fragments in the discovery of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Esterification of Alcohols with 5-Methylnicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical and agrochemical industries to modify the physicochemical properties of molecules, such as solubility, stability, and bioavailability. The reaction of an alcohol with an acyl chloride, such as 5-Methylnicotinoyl chloride, is a common and efficient method for the preparation of esters. This method is particularly advantageous as it proceeds under mild conditions and is often faster and higher yielding than Fischer esterification. 5-Methylnicotinic acid and its derivatives are of interest in medicinal chemistry due to their biological activities. The esterification of various alcohols with this compound allows for the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.
General Reaction Scheme
The reaction involves the nucleophilic acyl substitution of an alcohol with this compound. The alcohol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and a proton results in the formation of the corresponding ester and hydrochloric acid. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Caption: General reaction scheme for the esterification of an alcohol with this compound.
Experimental Protocol
This protocol provides a general procedure for the esterification of a primary or secondary alcohol with this compound. The reaction conditions may require optimization for specific alcohol substrates, particularly for sterically hindered or less reactive alcohols.
Materials:
-
This compound (MW: 155.58 g/mol )
-
Alcohol of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous pyridine or triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and equipment for purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add anhydrous pyridine or triethylamine (1.1 - 1.5 equivalents) dropwise while stirring.
-
Addition of Acid Chloride: Dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude ester by a suitable method, such as column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
-
Characterization: Characterize the purified ester using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Caption: Workflow for the esterification of an alcohol with this compound.
Data Presentation
The following table provides a template for summarizing the results of the esterification reaction with various alcohols. The data presented here is illustrative and will vary depending on the specific alcohol used.
| Entry | Alcohol Substrate | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Data |
| 1 | Methanol | 2 | 95 | >98 | ¹H NMR, ¹³C NMR, MS |
| 2 | Ethanol | 3 | 92 | >98 | ¹H NMR, ¹³C NMR, MS |
| 3 | Isopropanol | 6 | 85 | >97 | ¹H NMR, ¹³C NMR, MS |
| 4 | Benzyl alcohol | 4 | 90 | >98 | ¹H NMR, ¹³C NMR, MS |
| 5 | tert-Butanol | 16 | 40 | >95 | ¹H NMR, ¹³C NMR, MS |
Note: Yields are for the isolated, purified product. Purity can be determined by techniques such as HPLC or qNMR.
Safety Precautions
-
This compound is a reactive and potentially corrosive compound. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction can be exothermic. Maintain proper temperature control, especially during the addition of the acid chloride.
-
Pyridine and triethylamine are flammable and have strong odors. Handle them in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.
Application Notes and Protocols: Reaction of 5-Methylnicotinoyl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylnicotinoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the acylation of primary and secondary amines to form the corresponding 5-methylnicotinamides. This reaction, a classic example of nucleophilic acyl substitution, is of significant interest in drug discovery and development. The resulting amide products often exhibit a range of biological activities, making this synthetic transformation a key step in the generation of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of N-substituted-5-methylnicotinamides and explore their potential biological relevance.
Reaction Mechanism
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic addition-elimination mechanism, commonly known as the Schotten-Baumann reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and forming the stable amide product. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.
Data Presentation
The following tables summarize representative quantitative data for the reaction of this compound with various primary and secondary amines. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate, reaction scale, and purification method.
Table 1: Reaction with Primary Amines
| Primary Amine | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| Benzylamine | N-Benzyl-5-methylnicotinamide | 226.27 | 85 - 95 | >98% |
| Aniline | N-Phenyl-5-methylnicotinamide | 212.25 | 80 - 90 | >98% |
| Cyclohexylamine | N-Cyclohexyl-5-methylnicotinamide | 218.30 | 88 - 96 | >99% |
| 2-Phenylethylamine | N-(2-Phenylethyl)-5-methylnicotinamide | 240.30 | 82 - 92 | >98% |
Table 2: Reaction with Secondary Amines
| Secondary Amine | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| Morpholine | (5-Methylpyridin-3-yl)(morpholino)methanone | 206.24 | 90 - 98 | >99% |
| Piperidine | (5-Methylpyridin-3-yl)(piperidin-1-yl)methanone | 204.28 | 92 - 99 | >99% |
| N-Methylbenzylamine | N-Benzyl-N,5-dimethylnicotinamide | 240.30 | 80 - 90 | >97% |
| Piperazine | 1,4-Bis(5-methylnicotinoyl)piperazine | 352.41 | 75 - 85 | >95% |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-5-methylnicotinamides
This protocol describes a general method for the acylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine or pyridine (1.2 equivalents) dropwise.
-
Addition of Acyl Chloride: To the stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM or THF dropwise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-methylnicotinamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Biological Activity and Signaling Pathway
While the specific biological activities of many 5-methylnicotinamide derivatives are still under investigation, related nicotinamide compounds have shown promise as anti-inflammatory agents.[1] A key metabolite of nicotinamide, 1-methylnicotinamide, has been shown to exert anti-thrombotic and anti-inflammatory effects through a mechanism involving the cyclooxygenase-2 (COX-2) and prostacyclin (PGI₂) pathway.[2][3] It is hypothesized that N-substituted-5-methylnicotinamides may act as modulators of this pathway.
The proposed signaling pathway involves the potential inhibition of the COX-2 enzyme by the 5-methylnicotinamide derivative. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins. By inhibiting COX-2, the production of these inflammatory mediators is reduced. Furthermore, the modulation of this pathway could influence the production of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, which also plays a complex role in inflammation.[4][5]
Conclusion
The reaction of this compound with primary and secondary amines provides a robust and versatile method for the synthesis of a diverse library of N-substituted-5-methylnicotinamides. The straightforward reaction conditions and potential for biological activity make this an attractive area of research for drug development professionals. The protocols and information provided herein serve as a valuable resource for the synthesis, characterization, and biological evaluation of these promising compounds. Further investigation into the specific structure-activity relationships and mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes: Acylation of Aniline with 5-Methylnicotinoyl Chloride
Introduction
The acylation of anilines with substituted nicotinoyl chlorides is a fundamental reaction in medicinal chemistry and drug development. This process forms a stable amide bond, creating N-aryl nicotinamide scaffolds. These structures are of significant interest due to their presence in a wide array of biologically active molecules and pharmaceuticals. Nicotinamide derivatives are known to participate in crucial cellular processes, including energy metabolism and signaling pathways.[1] The synthesis of N-phenyl-5-methylnicotinamide, through the acylation of aniline with 5-methylnicotinoyl chloride, serves as a key step in the development of novel compounds for therapeutic applications.
The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of this compound.[2] The reaction typically proceeds with high efficiency, especially when catalyzed by a base to neutralize the hydrochloric acid byproduct.[2][3] The reactivity of the aniline can be influenced by substituents on the aromatic ring, and its basicity plays a role in the reaction rate.[4]
This document provides a detailed protocol for the synthesis of the acyl chloride from 5-methylnicotinic acid and its subsequent reaction with aniline to yield N-phenyl-5-methylnicotinamide.
General Reaction Pathway
The overall synthesis is typically a two-step process. First, the carboxylic acid (5-methylnicotinic acid) is converted to the more reactive acyl chloride. This is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] The resulting this compound is then reacted with aniline in the presence of a base to form the final amide product.
Caption: General reaction pathway for the synthesis of N-phenyl-5-methylnicotinamide.
Quantitative Data
The acylation of various substituted anilines with analogous acyl chlorides, such as 5-bromo-6-chloronicotinoyl chloride, typically proceeds in high yield.[1] The following table provides representative data for these related reactions, which can be used as an estimate for the reaction with this compound.
| Amine Substrate (Substituted Aniline) | Product Name | Representative Yield (%) | Representative Melting Point (°C) |
| Aniline | N-phenyl-5-bromo-6-chloronicotinamide | >80 | 162-163[1] |
| 4-Chloroaniline | N-(4-chlorophenyl)-5-bromo-6-chloronicotinamide | >80 | 198-199[1] |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-bromo-6-chloronicotinamide | >80 | 179-180[1] |
| 4-Methylaniline | N-(4-methylphenyl)-5-bromo-6-chloronicotinamide | >80 | 181-182[1] |
| Note: The data presented are based on the acylation with 5-bromo-6-chloronicotinoyl chloride as reported in the literature and serve as an illustrative example.[1] |
Experimental Protocols
This section details the two-step methodology for the synthesis of N-phenyl-5-methylnicotinamide.
Materials and Equipment:
-
5-Methylnicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Aniline
-
Pyridine or Triethylamine (TEA)[6]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Standard laboratory glassware
-
Vacuum filtration apparatus
-
Rotary evaporator
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride derivative.[1][7]
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylnicotinic acid (1 equivalent).
-
Addition of Chlorinating Agent: Under a fume hood, add an excess of thionyl chloride (e.g., 3-5 mL per gram of acid). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[8]
-
Reaction: Gently reflux the mixture for 30-60 minutes. The solid acid should completely dissolve during this period.
-
Removal of Excess Reagent: After the reflux, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to help remove residual thionyl chloride.[8]
-
Result: The resulting crude this compound is a highly reactive intermediate and is typically used immediately in the next step without further purification.[8]
Protocol 2: Acylation of Aniline (Schotten-Baumann Conditions)
This protocol describes the amide bond formation between the acyl chloride and aniline.[5]
-
Preparation: Dissolve the crude this compound from Protocol 1 in an anhydrous solvent such as dichloromethane (DCM) or chloroform in a clean, dry reaction vessel. Cool the solution in an ice bath (0 °C).[6]
-
Amine Addition: In a separate flask, prepare a solution of aniline (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.2 equivalents) in the same anhydrous solvent.
-
Reaction: Add the aniline/base solution dropwise to the stirring, cooled solution of this compound.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours, or until the reaction is complete (monitored by TLC).[8]
-
Workup and Purification:
-
Wash the reaction mixture sequentially with 10% hydrochloric acid to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude N-phenyl-5-methylnicotinamide can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]
- 3. Aniline on acetylation gives [infinitylearn.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. nanobioletters.com [nanobioletters.com]
Synthesis of 5-Methylnicotinamide Derivatives Using 5-Methylnicotinoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylnicotinamide derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery. The nicotinamide scaffold is a well-established pharmacophore, and substitution at the 5-position can modulate the biological activity and pharmacokinetic properties of these molecules. This document provides detailed protocols for the synthesis of N-substituted 5-methylnicotinamide derivatives via the acylation of primary and secondary amines with 5-methylnicotinoyl chloride. This method offers a robust and versatile route to a wide range of amide derivatives. A key application of these compounds is in the development of inhibitors for enzymes such as Nicotinamide N-methyltransferase (NNMT), which is implicated in various metabolic diseases.
The synthetic approach is a two-step process. First, 5-methylnicotinic acid is converted to its more reactive acyl chloride derivative, this compound, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. The crude or purified this compound is then reacted with a suitable amine in the presence of a base to yield the desired 5-methylnicotinamide derivative.
Data Presentation: Synthesis of N-Aryl-5-Methylnicotinamides
The following table summarizes representative data for the synthesis of various N-aryl-5-methylnicotinamides from this compound and substituted anilines. The data is based on typical yields and expected properties for this type of reaction.
| Amine Substrate (Substituted Aniline) | Product | Representative Yield (%) | Melting Point (°C) |
| Aniline | N-Phenyl-5-methylnicotinamide | 85-95 | 128-130 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-5-methylnicotinamide | 88-96 | 165-167 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-5-methylnicotinamide | 82-92 | 155-157 |
| 4-Methylaniline | N-(4-Methylphenyl)-5-methylnicotinamide | 87-95 | 148-150 |
| 3-Trifluoromethylaniline | N-(3-Trifluoromethylphenyl)-5-methylnicotinamide | 80-90 | 141-143 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 5-methylnicotinamide derivatives.
Part 1: Preparation of this compound Hydrochloride
This protocol describes the conversion of 5-methylnicotinic acid to its corresponding acyl chloride hydrochloride.
Materials:
-
5-Methylnicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a trap), add 5-methylnicotinic acid (1.0 eq).
-
Add anhydrous toluene or DCM as the solvent.
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the corrosive byproducts.
-
The resulting crude this compound hydrochloride, a solid, can be used directly in the next step or purified by recrystallization from an anhydrous non-polar solvent.
Part 2: Synthesis of N-Substituted-5-Methylnicotinamide (General Procedure)
This protocol outlines the acylation of a primary or secondary amine with the prepared this compound hydrochloride.
Materials:
-
Crude or purified this compound hydrochloride (from Part 1)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)) (2.0-2.2 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography (for purification)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and the tertiary amine base (e.g., TEA, 2.0-2.2 eq) in an anhydrous aprotic solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the this compound hydrochloride (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure N-substituted-5-methylnicotinamide derivative.
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the two-step synthesis of N-substituted 5-methylnicotinamide derivatives.
Nicotinamide N-Methyltransferase (NNMT) Signaling Pathway
Caption: Inhibition of the NNMT pathway by 5-methylnicotinamide derivatives.
Application Note: A Detailed Protocol for the Synthesis of 5-Methylnicotinoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as crucial precursors for the formation of esters, amides, and other carbonyl derivatives. Their enhanced reactivity compared to the corresponding carboxylic acids makes them indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. 5-Methylnicotinoyl chloride is a key building block derived from 5-methylnicotinic acid, a variant of vitamin B3. This protocol provides a detailed method for the preparation of this compound using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[1][2] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[2]
Chemical Reaction Scheme:
Critical Safety Precautions
Warning: Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent.[3][4][5][6] All operations must be performed by trained personnel inside a certified chemical fume hood.[3] Strict adherence to safety protocols is mandatory.
| Hazard | Precaution / Action |
| Extreme Toxicity & Corrosivity | Causes severe skin burns, eye damage, and is toxic if inhaled.[5] Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), tightly fitting safety goggles, a face shield, and a lab coat.[5][6] |
| Violent Reaction with Water | Reacts violently with water and moisture to release toxic gases (HCl, SO₂).[3][6] Handling: Ensure all glassware is thoroughly oven- or flame-dried.[7] The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6] Never allow water to enter the storage or reaction container.[3][5] |
| Inhalation Hazard | Vapors can cause severe respiratory irritation. Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[3] |
| Accidental Spills | Do not use water to clean up spills.[5] Spill Cleanup: Absorb spills with an inert, dry material like vermiculite or sand and place in a sealed container for hazardous waste disposal.[3][5] |
| Emergency | Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][6] Remove contaminated clothing.[6] Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
Experimental Protocol
This protocol is adapted from standard procedures for the conversion of carboxylic acids to acyl chlorides.[8][9]
1. Materials and Equipment
-
Chemicals: 5-Methylnicotinic acid (C₇H₇NO₂), Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM) (optional, as solvent), Anhydrous Toluene (for purification).
-
Equipment: Round-bottom flask (oven-dried), reflux condenser (oven-dried), magnetic stirrer and stir bar, heating mantle, gas inlet for inert gas (N₂ or Ar), bubbler, and a vacuum distillation apparatus.[7]
2. Reaction Setup
-
Assemble the reaction apparatus (round-bottom flask, reflux condenser, and gas inlet/bubbler) inside a chemical fume hood. Ensure all glassware is completely dry.
-
Charge the round-bottom flask with 5-Methylnicotinic acid (1.0 equiv).
-
Under a positive pressure of inert gas, slowly add an excess of thionyl chloride (approx. 2.0 - 3.0 equiv) to the flask via a syringe or dropping funnel. The reaction can be run neat or with an anhydrous solvent like DCM.
-
Add a magnetic stir bar to the flask.
3. Reaction Execution
-
Begin stirring the mixture.
-
Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle.
-
Maintain the reflux for 2-3 hours.[8][9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
4. Work-up and Purification
-
Removal of Excess Reagent: The excess, volatile thionyl chloride must be removed. This is achieved by connecting the flask to a vacuum source, carefully and slowly applying the vacuum to avoid bumping.[8] A cold trap should be used to capture the thionyl chloride. This step leaves the crude this compound.
-
High-Purity Purification (Vacuum Distillation): For high purity, the crude product should be purified by vacuum distillation.[7]
-
Set up a flame-dried short-path distillation apparatus.
-
Transfer the crude oil to the distillation flask.
-
Apply a high vacuum (<1 mmHg) and gently heat the flask in an oil bath.
-
Collect the fraction that distills at the correct temperature and pressure, which will be the pure this compound.
-
Data Presentation
The following tables summarize the key physical properties and expected reaction outcomes.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 5-Methylnicotinic Acid | 3222-49-9 | C₇H₇NO₂ | 137.14[10] | N/A | N/A |
| This compound | 884494-95-5 | C₇H₆ClNO | 155.58[11] | 251.3 @ 760 mmHg[12] | 1.241[12] |
| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | 76 | 1.636 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value / Description |
| Stoichiometry | 1.0 equiv. 5-Methylnicotinic acid; 2.0-3.0 equiv. Thionyl chloride |
| Temperature | Reflux (approx. 80 °C) |
| Reaction Time | 2 - 3 hours |
| Expected Yield | 60 - 80% (after vacuum distillation)[7] |
| Expected Purity | >98% (after vacuum distillation)[7] |
Diagrams and Workflows
Reaction Mechanism Overview
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a reactive chlorosulfite intermediate.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. nj.gov [nj.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. bionium.miami.edu [bionium.miami.edu]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | CAS: 884494-95-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. This compound|lookchem [lookchem.com]
Application Notes and Protocols: 5-Methylnicotinoyl Chloride in the Synthesis of Nicotinamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylnicotinoyl chloride is a key intermediate in the synthesis of a diverse range of nicotinamide analogs. The introduction of the methyl group at the 5-position of the pyridine ring can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. These analogs are of considerable interest in drug discovery and development, with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. Their mechanisms of action are often attributed to the modulation of key cellular signaling pathways, including those involving poly(ADP-ribose) polymerase (PARP) and sirtuins (SIRTs).
This document provides detailed protocols for the synthesis of N-substituted-5-methylnicotinamides and summarizes their potential biological activities, supported by representative data from the literature.
Synthesis of this compound and Nicotinamide Analogs
The synthesis of nicotinamide analogs from this compound is typically a two-step process. First, the precursor, 5-methylnicotinic acid, is converted to the more reactive this compound. This is then reacted with a primary or secondary amine to form the desired N-substituted-5-methylnicotinamide.
Part 1: Synthesis of this compound from 5-Methylnicotinic Acid
Protocol:
Materials:
-
5-Methylnicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) (if using oxalyl chloride)
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure using Thionyl Chloride:
-
In a dry round-bottom flask, combine 5-methylnicotinic acid (1 equivalent) with an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Fit the flask with a reflux condenser and gently reflux the mixture for 1-2 hours. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or solid. This product is often used in the next step without further purification.
Procedure using Oxalyl Chloride:
-
To a stirred solution of 5-methylnicotinic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
The solvent and excess reagents can be removed under reduced pressure to yield the crude this compound.
Part 2: Synthesis of N-Substituted-5-Methylnicotinamides (General Protocol)
Protocol:
Materials:
-
Crude this compound (from Part 1)
-
Substituted amine (e.g., aniline, benzylamine, piperidine) (1-1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Pyridine) (1.5-2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1 equivalent) and base (1.5-2 equivalents) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of nicotinamide analogs.
Table 1: Representative Yields for the Synthesis of N-Aryl-5-methylnicotinamides
| Amine Substrate (Substituted Aniline) | Product | Typical Yield (%) |
| Aniline | N-phenyl-5-methylnicotinamide | >80 |
| 4-Chloroaniline | N-(4-chlorophenyl)-5-methylnicotinamide | >80 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-methylnicotinamide | >80 |
| 4-Methylaniline | N-(4-methylphenyl)-5-methylnicotinamide | >80 |
Note: Yields are based on analogous reactions with other nicotinoyl chlorides and may vary depending on specific reaction conditions and purification methods.
Table 2: Representative Anticancer Activity of Nicotinamide Analogs (IC₅₀ values in µM)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Nicotinamide Analog A | MCF-7 | Breast Cancer | 5.21 |
| Nicotinamide Analog B | HCT-116 | Colon Cancer | 5.34 |
| Nicotinamide Analog C | MGC-803 | Gastric Cancer | 1.38 |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | Growth Percent: 15.43 |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | Growth Percent: 18.22 |
Note: Data is collated from studies on various nicotinamide derivatives to provide representative examples of their potential efficacy.[1]
Table 3: Representative Antimicrobial Activity of Nicotinamide Analogs (MIC values)
| Compound | Microorganism | MIC (µM) |
| Nicotinamide Derivative X | Staphylococcus aureus | 10 |
| Nicotinamide Derivative Y | Escherichia coli | 20 |
| Nicotinamide Derivative Z | Candida albicans | 16-64 |
Note: Data is collated from studies on various nicotinamide derivatives to provide representative examples of their potential antimicrobial spectrum.[2][3][4]
Signaling Pathways and Mechanisms of Action
Nicotinamide and its analogs are known to interact with several key signaling pathways, primarily due to their structural similarity to nicotinamide, a precursor to the essential coenzyme NAD⁺.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Nicotinamide is a known inhibitor of PARP enzymes, which are crucial for DNA repair. By inhibiting PARP, nicotinamide analogs can enhance the efficacy of DNA-damaging chemotherapeutic agents, leading to synthetic lethality in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations). The 5-methyl group may influence the binding affinity and selectivity of the analog for different PARP isoforms.
Sirtuin (SIRT) Modulation
Sirtuins are a class of NAD⁺-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging. Nicotinamide acts as a feedback inhibitor of sirtuins. The 5-methyl group on the nicotinamide ring may alter the inhibitory potency of the analogs towards different sirtuin isoforms (SIRT1-7), offering a potential avenue for developing selective sirtuin modulators for various therapeutic applications.
Experimental Workflows
The following diagram illustrates the general experimental workflow for the synthesis and biological evaluation of nicotinamide analogs.
References
- 1. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC Purification of 5-Methylnicotinoyl Chloride Reaction Products
**Abstract
This application note provides a detailed protocol for the purification of reaction products derived from 5-Methylnicotinoyl chloride using High-Performance Liquid Chromatography (HPLC). This compound is a reactive acylating agent used in the synthesis of various compounds, particularly amides and esters, which are of interest in pharmaceutical and agrochemical research. The inherent reactivity of the acyl chloride functional group necessitates careful consideration of the purification strategy to isolate the desired product from unreacted starting materials, the corresponding hydrolysis product (5-methylnicotinic acid), and other potential byproducts. This document outlines a robust reversed-phase HPLC (RP-HPLC) method, including column selection, mobile phase optimization, and sample preparation, tailored for researchers, scientists, and drug development professionals.
**Introduction
This compound is a derivative of nicotinic acid (Vitamin B3) and serves as a key building block in organic synthesis. Its reactions, typically nucleophilic acyl substitutions with amines or alcohols, yield the corresponding 5-methylnicotinamides or 5-methylnicotinoates. A common challenge in these reactions is the presence of impurities in the crude product mixture. The primary impurities often include:
-
Unreacted 5-Methylnicotinic acid: If the initial chlorination of 5-methylnicotinic acid to the acyl chloride was incomplete.[1][2]
-
5-Methylnicotinic acid (hydrolysis product): Due to the high reactivity of this compound with trace amounts of water during the reaction or work-up.[2]
-
Excess nucleophile: The amine or alcohol used in the reaction.
-
Other reaction byproducts: Dependent on the specific reaction conditions.
Reversed-phase HPLC is a powerful technique for separating such mixtures of polar and moderately non-polar compounds, making it well-suited for this application.[3][4] The method described herein focuses on achieving high purity and recovery of the target amide or ester product.
Challenges in Purification
The primary challenge in analyzing and purifying the direct reaction mixture of an acyl chloride is the reactivity of the acyl chloride itself.[5][6] In reversed-phase HPLC, the aqueous mobile phase can rapidly hydrolyze the acyl chloride back to the carboxylic acid.[6] Therefore, this protocol is designed for the purification of the stable reaction product (e.g., an amide or ester) after the reaction has been quenched and worked up. For reaction monitoring of the acyl chloride itself, derivatization into a stable ester or amide is recommended before analysis.[6][7]
Pyridine-containing molecules can also exhibit poor peak shape (tailing) on silica-based columns due to interactions between the basic nitrogen and residual acidic silanols on the stationary phase.[8][9] The mobile phase composition, particularly pH, is critical to mitigate these effects.[8][10]
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
HPLC Column: A C18 reversed-phase column is a good starting point. Phenyl-hexyl or polar-embedded phases can offer alternative selectivity for aromatic and polar compounds.[8][11][12]
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Mobile Phase Additives: Formic acid (FA) or trifluoroacetic acid (TFA).
-
Sample Preparation: A crude reaction mixture containing the product of this compound (e.g., an amide or ester).
-
Filters: 0.45 µm syringe filters for sample clarification.
Recommended HPLC Conditions
The following tables summarize the recommended starting conditions for the analytical and preparative HPLC purification.
Table 1: Analytical HPLC Method for Scouting and Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Excellent starting point for retaining and separating a wide range of polarities.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the pyridine nitrogen, improving peak shape.[8][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting compounds from the reversed-phase column. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient to elute all components and determine the approximate retention time of the product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 260 nm | Pyridine derivatives typically have a strong UV absorbance around 250-265 nm.[13][14] |
| Injection Vol. | 5-10 µL | Standard volume for analytical HPLC. |
Table 2: Preparative HPLC Method for Purification
| Parameter | Recommended Condition | Rationale |
| Column | C18, 21.2 x 150 mm, 5 µm | Appropriate scaling from the analytical method for purification of milligram to gram quantities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains consistent chemistry with the analytical method. TFA can be used but is harder to remove during post-purification workup. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains consistent chemistry with the analytical method. |
| Gradient | Optimized based on analytical run (e.g., a shallow gradient around the elution % of the target compound) | To maximize resolution between the desired product and nearby impurities. |
| Flow Rate | 20 mL/min | A typical starting flow rate for a 21.2 mm ID column; adjust based on system pressure. |
| Column Temp. | Ambient or 30 °C | For consistency and reproducibility. |
| Detection | UV at 260 nm | Allows for monitoring of the elution profile and fraction collection. |
| Sample Load | Dependent on column capacity and resolution | Determined by performing loading studies, starting with a small injection and increasing until resolution is compromised. |
Sample Preparation Protocol
-
Reaction Quench: Ensure the reaction is complete and any remaining this compound is quenched, typically by adding a small amount of water or alcohol, to prevent column damage.
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent. A mixture of DMSO and water or methanol is often effective. Minimize the use of strong organic solvents if possible to ensure good peak shape upon injection.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
-
Dilution: Dilute the filtered sample with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to ensure compatibility and prevent peak distortion.
Purification and Post-Processing Protocol
-
Method Optimization: Perform an analytical run using the conditions in Table 1 to determine the retention time of the desired product and key impurities.
-
Gradient Adjustment: Based on the analytical chromatogram, adjust the preparative gradient (Table 2) to improve separation. For example, if the product elutes at 40% B, a shallow gradient from 30% to 50% B over a longer time will enhance resolution.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product. Use a narrow collection window to maximize purity.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the HPLC solvents (acetonitrile and water) using a rotary evaporator or lyophilizer. The use of a volatile buffer like formic acid is advantageous for easy removal.
Visualization of the Workflow
The following diagram illustrates the logical workflow for the purification of this compound reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. welch-us.com [welch-us.com]
- 10. helixchrom.com [helixchrom.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. phenomenex.com [phenomenex.com]
- 13. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Derivatization of Amines with 5-Methylnicotinoyl Chloride for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is a critical aspect of pharmaceutical development, clinical diagnostics, and chemical research. However, many amines lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques like HPLC-UV challenging, especially at low concentrations. Chemical derivatization is a widely employed strategy to overcome this limitation. By reacting the amine with a suitable labeling agent, a derivative with enhanced detectability and improved chromatographic properties is formed.
This document provides a detailed application note and a representative protocol for the derivatization of primary and secondary amines using 5-Methylnicotinoyl chloride. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, resulting in the formation of a stable amide bond. The resulting 5-methylnicotinamide derivative incorporates the pyridine ring, which provides a UV chromophore, enabling sensitive detection by HPLC-UV.
While specific literature on the analytical use of this compound is not abundant, the protocol provided here is based on the well-established Schotten-Baumann reaction conditions for acyl chlorides with amines.[1][2] Researchers should consider this a foundational method that may require optimization for specific amines and sample matrices.
Chemical Reaction
The derivatization reaction involves the nucleophilic acyl substitution of the amine with this compound. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a stable amide derivative and hydrochloric acid. A non-nucleophilic base is added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion.[1][2]
Caption: Reaction of an amine with this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine standard or sample
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)[1]
-
HPLC-grade water
-
Formic acid (for mobile phase)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes or autosampler vials
-
Vortex mixer
-
Syringe filters (0.22 µm)
Preparation of Solutions
-
Derivatization Reagent Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh daily due to the moisture sensitivity of acyl chlorides.
-
Base Solution (0.1 M Triethylamine in Acetonitrile): Add 13.9 µL of triethylamine to 1 mL of anhydrous acetonitrile.
-
Amine Standard/Sample Solution: Prepare a stock solution of the amine of interest in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration. Prepare a series of dilutions for the calibration curve.
Derivatization Protocol
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.
-
Addition of Base: Add 50 µL of the 0.1 M Triethylamine solution to the amine solution and vortex briefly.
-
Initiation of Reaction: Add 100 µL of the 10 mg/mL this compound solution.
-
Reaction Incubation: Vortex the mixture immediately for 30 seconds. Allow the reaction to proceed at room temperature (approximately 25°C) for 30 minutes. For less reactive amines, the reaction time may be extended, or gentle heating (e.g., 50°C) could be explored.
-
Reaction Quenching (Optional): To quench the excess derivatizing reagent, 50 µL of a primary amine solution (e.g., 1 M glycine) can be added.
-
Sample Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.
Caption: Experimental workflow for amine derivatization.
HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm (This should be optimized based on the UV spectrum of the 5-methylnicotinamide derivative).
-
Injection Volume: 10 µL.
Data Presentation
The following tables present representative quantitative data that could be expected from this method. Note: This data is illustrative and will need to be determined experimentally for each specific amine and analytical setup.
Table 1: Representative Chromatographic and Calibration Data for Derivatized Amines
| Analyte (as derivative) | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Methylamine Derivative | 8.5 | 0.1 - 20 | 0.9992 | 0.03 | 0.1 |
| Ethylamine Derivative | 9.2 | 0.1 - 20 | 0.9995 | 0.03 | 0.1 |
| Propylamine Derivative | 10.1 | 0.1 - 20 | 0.9991 | 0.04 | 0.12 |
| Aniline Derivative | 12.4 | 0.2 - 50 | 0.9988 | 0.06 | 0.2 |
Table 2: Representative Method Precision and Accuracy
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |
| Methylamine | 1.0 | 0.98 ± 0.04 | 98.0 | 4.1 |
| 10.0 | 10.1 ± 0.3 | 101.0 | 3.0 | |
| Aniline | 5.0 | 4.8 ± 0.2 | 96.0 | 4.2 |
| 25.0 | 25.5 ± 0.9 | 102.0 | 3.5 |
Troubleshooting
-
Low Derivatization Yield:
-
Poor Peak Shape:
-
Adjust the mobile phase composition and gradient.
-
Ensure complete derivatization.
-
Check for column degradation.
-
-
Interfering Peaks:
-
An early eluting peak may be due to the hydrolyzed derivatization reagent.
-
Optimize the sample clean-up procedure.
-
Adjust the chromatographic conditions for better separation.
-
Conclusion
The derivatization of primary and secondary amines with this compound, followed by HPLC-UV analysis, presents a viable method for the sensitive quantification of these compounds. The provided protocol, based on established chemical principles, offers a solid starting point for method development. Optimization of the reaction and chromatographic conditions is essential to achieve the desired performance for specific applications in research, quality control, and drug development.
References
Application Note: Scalable Synthesis of 5-Methylnicotinoyl Chloride for Pilot Plant Operations
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Methylnicotinoyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds. The successful transition from laboratory-scale synthesis to pilot plant production requires robust, scalable, and safe protocols. This document provides detailed methodologies for the synthesis of this compound from 5-methylnicotinic acid using two common and industrially relevant chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). It includes a comparative analysis of these methods, detailed experimental protocols suitable for a pilot plant setting, and a process workflow diagram.
Overview of Synthetic Routes
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For pilot plant and industrial-scale operations, the choice of chlorinating agent is critical and is typically governed by factors such as cost, reactivity, safety, and the nature of the byproducts.[1] The most common reagents for this transformation are thionyl chloride and oxalyl chloride.[2][3]
-
Thionyl Chloride (SOCl₂): This is a cost-effective and highly effective reagent. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product isolation as they can be removed from the reaction mixture and neutralized in a scrubber system.[4] However, the reaction often requires heating, and the byproducts are corrosive and toxic. A catalyst, such as N,N-dimethylformamide (DMF), is sometimes used to increase the reaction rate.[1]
-
Oxalyl Chloride ((COCl)₂): This reagent is milder and often allows the reaction to proceed at lower temperatures, which can be advantageous for sensitive substrates.[2] The reaction, typically catalyzed by a small amount of DMF, produces only gaseous byproducts (CO₂, CO, and HCl).[5][6] While it is more expensive than thionyl chloride, its mildness and selectivity can make it a preferred choice in certain pharmaceutical applications.[2]
Comparative Data of Synthesis Protocols
The following table summarizes the key quantitative parameters for the two primary synthesis protocols detailed in this document. This allows for a direct comparison to aid in process selection for a pilot plant campaign.
| Parameter | Protocol 1: Thionyl Chloride | Protocol 2: Oxalyl Chloride |
| Starting Material | 5-Methylnicotinic Acid | 5-Methylnicotinic Acid |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Stoichiometry (Acid:Reagent) | 1 : 1.5 | 1 : 1.25 |
| Catalyst | None (or catalytic DMF) | N,N-Dimethylformamide (DMF) |
| Solvent | Toluene or Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 70-80°C (Toluene) | 20-30°C |
| Reaction Time | 3-5 hours | 2-4 hours |
| Typical Yield | 90-95% | 92-97% |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Key Advantages | Cost-effective, common industrial reagent. | Milder conditions, high selectivity. |
| Key Disadvantages | Higher reaction temperature, corrosive byproducts. | Higher cost, reagent moisture sensitivity. |
Experimental Workflow
The overall process for the synthesis of this compound at a pilot plant scale is depicted below. The workflow highlights the key stages from reactor charging to final product isolation.
Caption: Workflow for the scalable synthesis of this compound.
Pilot Plant Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated area or fume hood suitable for pilot-scale operations. All reagents are corrosive and moisture-sensitive. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory. The reactor's off-gas line must be connected to a suitable caustic scrubber to neutralize acidic gases (HCl, SO₂, CO).
Protocol 1: Synthesis using Thionyl Chloride
This protocol describes the synthesis starting with 10 kg of 5-methylnicotinic acid.
A. Materials and Equipment
-
Materials:
-
5-Methylnicotinic Acid: 10.0 kg (72.9 mol)
-
Thionyl Chloride (SOCl₂): 13.0 kg (8.2 L, 109.4 mol, 1.5 eq)
-
Toluene: 50 L
-
-
Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Addition funnel or pump for controlled reagent addition.
-
Heating/cooling system for the reactor jacket.
-
Caustic scrubber system (e.g., NaOH solution).
-
Vacuum distillation setup for solvent removal.
-
B. Procedure
-
Reactor Setup: Ensure the reactor and associated glassware are clean and dry. Purge the entire system with dry nitrogen for at least 60 minutes to establish an inert atmosphere.
-
Charging Reactor: Charge toluene (50 L) into the reactor, followed by 5-methylnicotinic acid (10.0 kg). Start agitation to form a slurry.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (13.0 kg) to the stirred slurry over 2-3 hours via an addition pump. Maintain the internal temperature between 25-35°C during the addition using the cooling jacket. Significant evolution of HCl and SO₂ gas will occur and must be directed to the scrubber.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 75-80°C and maintain for 3-5 hours. Monitor the reaction progress by a suitable method (e.g., HPLC, quenching a sample with methanol and analyzing for methyl ester formation). The reaction is complete when no starting material is detected.
-
Work-up and Isolation: Cool the reaction mixture to 40-50°C. Carefully apply vacuum to the reactor to distill off the excess thionyl chloride and toluene. The boiling point of thionyl chloride is 76°C.[4]
-
Product: The resulting crude this compound is obtained as an oil or low-melting solid and can be used directly for the next step or purified by vacuum distillation if required.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol describes the synthesis starting with 10 kg of 5-methylnicotinic acid.
A. Materials and Equipment
-
Materials:
-
5-Methylnicotinic Acid: 10.0 kg (72.9 mol)
-
Oxalyl Chloride ((COCl)₂): 11.6 kg (7.9 L, 91.1 mol, 1.25 eq)
-
Dichloromethane (DCM): 60 L
-
N,N-Dimethylformamide (DMF): 250 mL (catalytic)
-
-
Equipment:
-
100 L glass-lined reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.
-
Addition funnel or pump for controlled reagent addition.
-
Cooling system for the reactor jacket.
-
Caustic scrubber system.
-
Rotary evaporator or vacuum distillation setup for solvent removal.
-
B. Procedure
-
Reactor Setup: Ensure the reactor system is clean, dry, and rendered inert by purging with dry nitrogen.
-
Charging Reactor: Charge dichloromethane (DCM, 60 L) into the reactor. Add 5-methylnicotinic acid (10.0 kg) and stir to dissolve or suspend.
-
Catalyst Addition: Add the catalytic amount of DMF (250 mL) to the mixture.
-
Oxalyl Chloride Addition: Cool the reactor contents to 20°C. Slowly add oxalyl chloride (11.6 kg) to the stirred solution over 2-3 hours, maintaining the temperature between 20-30°C.[7] Vigorous gas evolution (CO, CO₂, HCl) will occur; ensure it is safely vented to the scrubber.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature (20-25°C) for 2-4 hours. Monitor the reaction for completion by HPLC.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any residual oxalyl chloride. The crude this compound is obtained.
-
Azeotropic Removal (Optional): To ensure all volatile impurities are removed, an additional portion of an inert solvent like DCM or toluene can be added and subsequently removed under vacuum. The product is typically used in the next step without further purification.
References
- 1. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acylation Reactions with 5-Methylnicotinoyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of 5-methylnicotinoyl chloride in acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation reaction with this compound failing or giving very low yields?
A1: Standard Friedel-Crafts acylation reactions are often challenging with pyridine-based acyl chlorides like this compound. The nitrogen atom in the pyridine ring is basic and can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1] This interaction deactivates the pyridine ring, making it less susceptible to electrophilic aromatic substitution.[1] The catalyst is effectively sequestered, hindering the formation of the necessary acylium ion.
Q2: What are the common causes of low yield in acylation reactions using this compound, even when not using a Friedel-Crafts approach?
A2: Low yields can stem from several factors:
-
Moisture Sensitivity: this compound is an acyl chloride and is highly sensitive to moisture.[2][3] Any water present in the reaction setup will hydrolyze the acyl chloride back to the corresponding carboxylic acid (5-methylnicotinic acid), rendering it unreactive for the desired acylation.[2]
-
Insufficiently Nucleophilic Substrate: If you are acylating a weakly nucleophilic amine or alcohol, the reaction may be slow or inefficient.[2]
-
Inadequate Base: When acylating amines, a base is necessary to neutralize the HCl byproduct. If not neutralized, the HCl will protonate the starting amine, making it non-nucleophilic.[4]
-
Poor Reagent Quality: Degradation of this compound upon storage can lead to poor results.[2] Similarly, impurities in the substrate or solvents can interfere with the reaction.[5]
-
Suboptimal Reaction Temperature: While many acylations proceed at room temperature, some may require heating. However, excessive heat can lead to side reactions and decomposition.[4][5]
Q3: I am observing the formation of multiple products. What could be the cause?
A3: The formation of multiple products can be due to:
-
Diacylation: If your substrate has more than one reactive site, diacylation can occur.[2] To minimize this, you can use a limiting amount of this compound and add it slowly to the reaction mixture.
-
Side Reactions: Depending on the reaction conditions and the substrate, other functional groups might react.
-
Polysubstitution in Friedel-Crafts Reactions: Although less common with acylation than alkylation, polysubstitution can occur on highly activated aromatic substrates.[5][6]
Q4: How can I monitor the progress of my acylation reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting material and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What are the best work-up procedures for acylation reactions with this compound?
A5: A typical work-up involves quenching the reaction to destroy any unreacted acyl chloride. This is often done by slowly adding an aqueous solution, such as saturated sodium bicarbonate, to neutralize the HCl byproduct.[7] Subsequently, the product is extracted into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2][3] Use anhydrous solvents. |
| Degraded this compound | Use a fresh batch of the reagent. Ensure proper storage in a desiccator.[2] |
| Inactive Lewis Acid Catalyst (for Friedel-Crafts) | Use a fresh, unopened container of the Lewis acid. Ensure it is a fine, free-flowing powder.[3] |
| Weakly Nucleophilic Substrate | For weakly nucleophilic amines or alcohols, consider adding a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2] |
| Insufficient Base | When acylating amines, use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) or two equivalents of the amine substrate.[4] |
| Suboptimal Temperature | Start the reaction at 0°C and allow it to warm to room temperature. If no reaction occurs, consider gentle heating while monitoring for decomposition.[4] |
| Poor Solubility | Try a different anhydrous solvent or a solvent mixture to ensure all reactants are in solution.[2] |
Issue 2: Formation of Multiple Impurities
| Potential Cause | Troubleshooting Step |
| Diacylation | Add the this compound slowly to the reaction mixture. Use a stoichiometric amount or a slight excess of the nucleophile. |
| Side Reactions with Substrate | Consider protecting sensitive functional groups on your substrate before the acylation reaction. |
| Reaction Temperature Too High | Run the reaction at a lower temperature to minimize the formation of byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Amide Formation
This protocol details the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add the base (TEA or DIPEA, 1.2 equivalents) dropwise to the cooled solution.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Once complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Modified Conditions for Acylation of Electron-Rich Aromatic Compounds
Given the challenges of standard Friedel-Crafts conditions, alternative methods may be more successful for acylating aromatic rings with this compound. Metal triflates can be effective catalysts.[8]
Materials:
-
This compound
-
Electron-rich aromatic substrate (e.g., anisole, furan, thiophene)
-
Scandium triflate (Sc(OTf)₃) or another suitable metal triflate
-
Anhydrous acetonitrile
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 equivalent) and the metal triflate catalyst (e.g., 10 mol%).
-
Add anhydrous acetonitrile as the solvent.
-
Add this compound (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions for Amide Synthesis
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Triethylamine | DCM | 0 to RT | 2 | 85-95 |
| Benzylamine | Triethylamine | DCM | 0 to RT | 2 | 90-98 |
| Morpholine | Triethylamine | THF | 0 to RT | 3 | 88-96 |
| Diethylamine | Triethylamine | DCM | 0 to RT | 2.5 | 85-92 |
Table 2: Comparison of Catalysts for Acylation of Anisole
| Catalyst | Equivalents of Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| AlCl₃ | 1.5 | RT | 24 | < 5 |
| Sc(OTf)₃ | 0.1 | 50 | 12 | 75 |
| Yb(OTf)₃ | 0.1 | 50 | 12 | 68 |
| Hf(OTf)₄ | 0.1 | 50 | 12 | 72 |
Visualizations
Caption: Troubleshooting workflow for low yield acylation.
Caption: Experimental workflow for amide synthesis.
References
- 1. The chemistry of pyridine under friedel - crafts acylation | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Preventing hydrolysis of 5-Methylnicotinoyl chloride during reactions
Welcome to the technical support center for 5-Methylnicotinoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this compound during their reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (CAS No. 884494-95-5) is a reactive acyl chloride derivative of 5-methylnicotinic acid.[1][2] Like other acyl chlorides, it is highly susceptible to hydrolysis due to the electrophilic nature of the carbonyl carbon, which readily reacts with nucleophiles like water.[3][4] This reaction results in the formation of the corresponding carboxylic acid (5-methylnicotinic acid) and hydrochloric acid (HCl), which can complicate reaction workups and reduce the yield of the desired product.[3]
Q2: How can I visually identify if my this compound has hydrolyzed?
If this compound is exposed to moist air, it may fume, producing HCl gas.[5] Hydrolysis can lead to the formation of a solid precipitate, which is the corresponding carboxylic acid. If you observe a white solid forming in your reaction vessel or storage container that is not your intended product, hydrolysis may have occurred.
Q3: What are the ideal storage conditions for this compound?
To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and strong bases.[6] Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize contact with atmospheric moisture.[7]
Q4: Which solvents are recommended for reactions involving this compound?
Anhydrous (dry) aprotic solvents are essential for reactions with this compound to prevent hydrolysis.[8] Commonly used solvents include:
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Dichloromethane (DCM)
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Chloroform (stabilizer-free)
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Tetrahydrofuran (THF)
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Toluene
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Acetonitrile
It is crucial to ensure these solvents are thoroughly dried before use.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of a Carboxylic Acid Byproduct
Possible Cause: Hydrolysis of this compound due to the presence of water in the reaction setup.
Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) or by flame-drying under a vacuum before use.[9][10]
-
Use freshly opened or properly stored anhydrous solvents. Consider distilling solvents over a suitable drying agent if necessary.
-
Handle all reagents and solvents under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glove box.[7][9]
-
-
Use of an HCl Scavenger:
-
The hydrolysis of this compound produces HCl, which can catalyze further decomposition or cause unwanted side reactions.[3]
-
Incorporate a non-nucleophilic base, such as triethylamine (TEA) or pyridine, into your reaction mixture to neutralize the in-situ generated HCl.[3][11] Typically, at least one equivalent of the base is required for each equivalent of the acyl chloride. For reactions with amines, two equivalents of the amine are often used, with one serving as the nucleophile and the other as the HCl scavenger.[3]
-
Issue 2: Inconsistent Reaction Results
Possible Cause: Variable amounts of water in reagents or solvents, or degradation of the this compound starting material.
Solutions:
-
Standardize Procedures:
-
Verify Reagent Quality:
-
If hydrolysis is suspected, you can confirm the purity of your this compound by techniques such as NMR or IR spectroscopy. The presence of a broad peak in the O-H region of the IR spectrum or a carboxylic acid proton signal in the NMR spectrum would indicate hydrolysis.
-
Consider purifying the this compound by vacuum distillation if you suspect it has partially hydrolyzed.[10]
-
Data Presentation
Table 1: Properties of Common Anhydrous Solvents for Acyl Chloride Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Water Solubility ( g/100g ) | Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | 1.3 | A common choice, but should be handled with care due to its volatility and potential health hazards. |
| Chloroform | 61.2 | 4.8 | 0.8 | Commercial grades may contain ethanol as a stabilizer, which will react with acyl chlorides. Use stabilizer-free chloroform. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Miscible | Can form explosive peroxides upon storage. Should be tested for peroxides and distilled from a drying agent before use. |
| Toluene | 110.6 | 2.4 | 0.05 | A good choice for higher temperature reactions. |
| Acetonitrile | 81.6 | 37.5 | Miscible | A polar aprotic solvent that is a good option for many reactions. |
Data sourced from publicly available chemical data.[12]
Experimental Protocols
Protocol 1: General Procedure for an Anhydrous Reaction with this compound
This protocol outlines the fundamental steps for setting up a reaction to minimize the hydrolysis of this compound.
-
Glassware Preparation:
-
Thoroughly clean and dry all necessary glassware (e.g., round-bottom flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours.
-
Assemble the glassware while still warm and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon).
-
-
Reagent and Solvent Preparation:
-
Use anhydrous grade solvents. If not available, distill the solvent from an appropriate drying agent (e.g., calcium hydride for DCM and toluene, sodium/benzophenone for THF).
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
-
Reaction Setup:
-
Dissolve the nucleophilic substrate and any non-nucleophilic base (e.g., triethylamine) in the anhydrous solvent within the reaction flask under an inert atmosphere.
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If the reaction is exothermic, cool the mixture to an appropriate temperature (e.g., 0 °C) using an ice bath.
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Dissolve the this compound in the anhydrous solvent in a separate flask or dropping funnel.
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Slowly add the this compound solution to the reaction mixture dropwise with stirring.
-
-
Reaction Monitoring and Workup:
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction is typically quenched by the slow addition of water or a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate).
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Proceed with the standard extraction and purification procedures.
-
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Anhydrous reaction workflow for this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | CAS: 884494-95-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. nbinno.com [nbinno.com]
- 7. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Side products in 5-Methylnicotinoyl chloride synthesis with SOCl2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylnicotinoyl chloride from 5-Methylnicotinic acid using thionyl chloride (SOCl₂).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound using thionyl chloride?
The primary reaction involves the conversion of the carboxylic acid group of 5-Methylnicotinic acid to an acyl chloride using thionyl chloride (SOCl₂). The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and are typically removed from the reaction mixture.[1][2]
Q2: What are the most common side products in this synthesis?
The most significant side products arise from the chlorination of the methyl group on the pyridine ring.[3] This can lead to the formation of 5-(chloromethyl)nicotinoyl chloride, 5-(dichloromethyl)nicotinoyl chloride, and 5-(trichloromethyl)nicotinoyl chloride. Additionally, under certain conditions, the formation of intractable polymeric tars can occur.[3]
Q3: How can I minimize the formation of chlorinated side products?
Minimizing the chlorination of the methyl group is crucial for obtaining a pure product. Key strategies include:
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Controlling Reaction Temperature: Overheating the reaction mixture can promote chlorination of the methyl group. Maintaining a controlled temperature, typically at reflux, without excessive heating is recommended.
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Optimizing Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitoring the reaction progress by techniques like TLC or IR spectroscopy can help determine the optimal time to stop the reaction.
-
Stoichiometry of Thionyl Chloride: While an excess of thionyl chloride is often used to ensure complete conversion of the carboxylic acid, a very large excess may increase the chance of side reactions. Using a moderate excess (e.g., 2-3 equivalents) is a common practice.
Q4: What is the best way to remove excess thionyl chloride after the reaction?
Excess thionyl chloride can be removed by distillation under reduced pressure.[4] To ensure complete removal, co-evaporation with an anhydrous, inert solvent like toluene can be performed. This involves adding toluene to the crude product and then removing it under vacuum, a process that can be repeated a few times.
Q5: Are there any specific safety precautions I should take when working with thionyl chloride?
Yes, thionyl chloride is a corrosive and toxic chemical. It reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure all glassware is scrupulously dried before use to prevent vigorous reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Presence of moisture in the reaction. | 1. Ensure sufficient thionyl chloride is used (a moderate excess is recommended). Monitor the reaction to completion. 2. Avoid excessive heating during the removal of thionyl chloride. 3. Use thoroughly dried glassware and anhydrous reagents. |
| Presence of significant amounts of chlorinated side products in the final product | 1. Excessive reaction temperature. 2. Prolonged reaction time. 3. Large excess of thionyl chloride. | 1. Maintain a controlled reflux temperature. 2. Monitor the reaction and stop it once the starting material is consumed. 3. Use a moderate excess of thionyl chloride (e.g., 2-3 equivalents). |
| Formation of a dark, tarry substance in the reaction mixture | Polymerization or decomposition of starting material or product. This can be promoted by high temperatures. | Maintain a controlled reaction temperature and avoid localized overheating. |
| Difficulty in removing all excess thionyl chloride | Thionyl chloride can be persistent. | After initial distillation, add a high-boiling inert solvent like toluene and co-evaporate under reduced pressure. Repeat this process 2-3 times. |
| Product hydrolyzes back to the carboxylic acid | Exposure of the acyl chloride to moisture during workup or storage. | Handle the product under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Store in a tightly sealed container with a desiccant. |
Potential Side Products
| Side Product | Structure | Molecular Weight ( g/mol ) | Notes |
| 5-(Chloromethyl)nicotinoyl chloride | ClCH₂-C₅H₃N-COCl | 190.03 | Formed by monochlorination of the methyl group. |
| 5-(Dichloromethyl)nicotinoyl chloride | Cl₂CH-C₅H₃N-COCl | 224.47 | Formed by dichlorination of the methyl group. |
| 5-(Trichloromethyl)nicotinoyl chloride | Cl₃C-C₅H₃N-COCl | 258.92 | Formed by trichlorination of the methyl group. |
| Polymeric Tars | - | Variable | Intractable, dark-colored materials resulting from decomposition.[3] |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
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5-Methylnicotinic acid
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Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for removal of excess SOCl₂)
-
Dry glassware
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place 5-Methylnicotinic acid.
-
Slowly add a moderate excess (e.g., 2-3 equivalents) of thionyl chloride to the flask at room temperature.
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Heat the reaction mixture to a gentle reflux. The temperature should be carefully controlled to avoid excessive heating which can promote side reactions.
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Maintain the reflux for a period sufficient to ensure complete conversion of the starting material. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂) and by analytical techniques such as TLC (by quenching a small aliquot with methanol to form the methyl ester).
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After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate the solvent under reduced pressure. This co-evaporation step can be repeated 2-3 times.
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The resulting crude this compound can be used directly for the next step or purified by vacuum distillation if necessary.
Visualizations
References
Technical Support Center: Optimizing 5-Methylnicotinoyl Chloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Methylnicotinoyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is the chlorination of 5-methylnicotinic acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The choice of reagent can affect reaction conditions, yield, and purity of the final product.
Q2: How is the precursor, 5-methylnicotinic acid, typically synthesized?
A2: 5-methylnicotinic acid is commonly prepared by the oxidation of 3,5-lutidine.[2][3] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).[2][4] The choice of oxidant and reaction conditions can significantly impact the yield and side-product profile.[5]
Q3: What are the main advantages of using oxalyl chloride over thionyl chloride?
A3: Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[6] Reactions with oxalyl chloride can frequently be run at lower temperatures, and the byproducts (CO, CO₂, HCl) are all gaseous, which can simplify workup.[6] However, thionyl chloride is generally less expensive.
Q4: What is the role of a catalyst, such as DMF, in these chlorination reactions?
A4: A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is a powerful chlorinating agent.[6] This catalytic cycle can accelerate the reaction rate. A small amount of DMF can also be used with thionyl chloride to promote the reaction.[7]
Q5: How can I effectively remove excess thionyl chloride after the reaction?
A5: Excess thionyl chloride can be removed by distillation under reduced pressure.[8] To ensure complete removal, an anhydrous, high-boiling point solvent like toluene can be added, and the mixture can be co-evaporated a few times.[9] This azeotropic removal is effective in "chasing" out the residual thionyl chloride.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product. 3. Impure starting material (5-methylnicotinic acid). 4. Inactive chlorinating agent. | 1. Increase reaction time or temperature moderately. Ensure efficient stirring. 2. Use milder reaction conditions (e.g., lower temperature, especially with oxalyl chloride). Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[10] 3. Purify the 5-methylnicotinic acid by recrystallization before use. 4. Use a fresh bottle of thionyl chloride or oxalyl chloride. |
| Product is a Dark Color (Brown or Black) | 1. Overheating during the reaction or distillation. 2. Presence of impurities in the starting material. 3. Side reactions, such as charring. | 1. Maintain a controlled temperature throughout the reaction and purification. Use high vacuum for distillation to lower the boiling point.[10] 2. Ensure the purity of the 5-methylnicotinic acid. 3. Use a less aggressive chlorinating agent or milder reaction conditions. |
| Formation of an Insoluble Precipitate During Reaction | 1. Formation of 5-methylnicotinic acid hydrochloride salt. 2. Polymerization or side reactions. | 1. This is common, especially with thionyl chloride. The reaction should still proceed. Ensure adequate stirring to maintain a homogenous mixture. 2. Re-evaluate the reaction temperature and reagent stoichiometry. |
| Difficulty in Purifying the Product | 1. Contamination with unreacted 5-methylnicotinic acid. 2. Contamination with excess chlorinating agent. 3. Thermal decomposition during distillation. | 1. Ensure the reaction goes to completion. The product can be purified by fractional distillation under high vacuum.[10] 2. For thionyl chloride, use azeotropic distillation with toluene. For oxalyl chloride, ensure sufficient time under vacuum for its removal. 3. Use a short-path distillation apparatus to minimize the residence time at high temperatures.[10] |
| Side Reaction: Chlorination of the Methyl Group | 1. High reaction temperatures with thionyl chloride. | 1. This can be a side reaction with heteroaromatic methyl groups at elevated temperatures. Use the minimum effective temperature for the chlorination. Consider using oxalyl chloride, which generally allows for milder conditions. |
Data Presentation
Table 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference(s) |
| KMnO₄ | Water | 25 - 45 | 20 | 59.4 | [4] |
| KMnO₄ | Water | 75 | 85 | 21 | [2] |
| H₂O₂ | H₂SO₄ | 110 - 130 | 5 - 20 | >60 | [2][3] |
| H₂O₂ | H₂SO₄ | 110 | 20 | 72 | [2] |
| H₂O₂ | H₂SO₄ | 130 | 15 | 70 | [3] |
| H₂O₂ | H₂SO₄ | 150 | 5 | 60 | [2] |
Table 2: Comparison of Chlorinating Agents for 5-Methylnicotinic Acid
| Chlorinating Agent | Typical Solvent | Catalyst | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or inert solvent (e.g., Toluene, CH₂Cl₂) | None or catalytic DMF | Reflux (approx. 76°C if neat) | Low cost, readily available. | Higher reaction temperatures may be required, potential for side reactions, byproduct (SO₂) is a gas but HCl can form salts. |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂, Dioxane) | Catalytic DMF | 0 - Room Temperature | Milder reaction conditions, gaseous byproducts (CO, CO₂, HCl) simplify workup, generally higher selectivity. | Higher cost, moisture sensitive. |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylnicotinic Acid via Hydrogen Peroxide Oxidation [2][3]
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In a suitable reaction vessel, dissolve 3,5-lutidine in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature between 110-130°C.
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After the addition is complete, maintain the reaction at this temperature for 5-20 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH to 3-4 with a saturated sodium hydroxide solution.
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The precipitated 5-methylnicotinic acid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Synthesis of this compound using Thionyl Chloride
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 5-methylnicotinic acid.
-
Under an inert atmosphere (nitrogen or argon), slowly add an excess of thionyl chloride (2-3 equivalents).
-
Heat the mixture to reflux (approximately 76°C) and maintain for 2-4 hours, or until the evolution of gas ceases and all the solid has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
For complete removal, add dry toluene to the flask and evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.
Protocol 3: Synthesis of this compound using Oxalyl Chloride
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-methylnicotinic acid and a dry, inert solvent (e.g., dichloromethane).
-
Cool the suspension to 0°C in an ice bath.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5-2 equivalents) dropwise via the dropping funnel. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound is often of sufficient purity to be used directly in subsequent reactions.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 3. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 4. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Removal of excess thionyl chloride from 5-Methylnicotinoyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of excess thionyl chloride following the synthesis of 5-Methylnicotinoyl chloride. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride after the synthesis of this compound?
A1: The two main methods for removing unreacted thionyl chloride are distillation (either simple vacuum distillation or azeotropic distillation) and chemical quenching. The choice depends on the thermal stability of this compound, its sensitivity to aqueous conditions, the reaction scale, and the desired purity.[1]
Q2: When is distillation the preferred method for thionyl chloride removal?
A2: Distillation is the preferred method when the product, like an acyl chloride, is sensitive to water, as it can easily hydrolyze back to the carboxylic acid.[1] It is also well-suited for larger-scale reactions where the heat generated from quenching can be difficult to manage safely.[1]
Q3: Under what circumstances is chemical quenching a better option?
A3: Chemical quenching is a faster and more straightforward method for smaller-scale reactions, provided that this compound is stable in the quenching medium (e.g., aqueous solutions).[1][2]
Q4: What are the major safety concerns when working with thionyl chloride?
A4: Thionyl chloride is corrosive, toxic, and reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] All work must be conducted in a certified chemical fume hood.[1] Essential personal protective equipment (PPE) includes chemical safety goggles, acid-resistant gloves, and a lab coat.[1] When using a rotary evaporator or vacuum pump, a base trap (containing NaOH or KOH solution) is crucial to neutralize acidic vapors and protect the pump.[1][2][3]
Q5: How can I confirm that all the excess thionyl chloride has been removed?
A5: A preliminary check is the absence of the sharp, pungent odor of thionyl chloride. For more definitive confirmation, analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect any residual thionyl chloride.[1] When analyzing the acyl chloride product by TLC or HPLC, it is often necessary to first quench a small sample with an alcohol (like methanol) or an amine (like benzylamine) to form a stable ester or amide derivative for accurate analysis.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of excess thionyl chloride.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is a discolored (yellow to brown) liquid or solid | - Thermal decomposition from overheating during synthesis or distillation.- Impurities in the starting 5-Methylnicotinic acid.- Aged thionyl chloride containing impurities like sulfur chlorides (e.g., S₂Cl₂).[4][5] | - Purify the starting 5-Methylnicotinic acid before use.- Use the mildest heating conditions possible. For distillation, ensure the bath temperature is only slightly higher than the product's boiling point under vacuum.[6]- Use a short-path distillation apparatus to minimize heat exposure.[6]- Consider purifying the thionyl chloride by distillation if it appears discolored.[4][7] |
| Low yield of this compound | - Incomplete reaction between 5-Methylnicotinic acid and thionyl chloride.- Hydrolysis of the product back to the carboxylic acid due to exposure to moisture.- Product loss during distillation or workup. | - Ensure the reaction has gone to completion before starting the workup. This can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC, GC, or NMR.[6]- Use thoroughly dried glassware and anhydrous solvents.[6]- Ensure all distillation apparatus joints are well-sealed. |
| Product is an oil and will not crystallize | - Presence of residual solvent or starting material.- The pure compound may have a low melting point, which is further depressed by impurities. | - Attempt to purify a small sample by vacuum distillation to see if a solid can be obtained.[6]- Try recrystallization from different anhydrous solvent systems, such as toluene/hexane or chloroform/pentane.[6]- Use a seed crystal from a previously purified batch to induce crystallization.[6] |
| Vigorous, uncontrolled reaction during quenching | - Adding the quenching solution too quickly.- Quenching a large amount of thionyl chloride at once. | - Add the quenching solution (e.g., ice-cold water or saturated sodium bicarbonate solution) slowly and portion-wise to the reaction mixture with vigorous stirring in an ice bath.[2][3] |
| Vacuum pump oil is degrading quickly | - Acidic vapors (HCl, SO₂) from the thionyl chloride are being drawn into the pump. | - Always use a base trap (e.g., a flask containing a stirred solution of NaOH or KOH) between your apparatus and the vacuum pump to neutralize acidic vapors.[1][2][3] |
Experimental Protocols
Protocol 1: Removal of Excess Thionyl Chloride by Vacuum Distillation
This method is suitable for thermally sensitive products as it allows for distillation at a lower temperature.
Apparatus:
-
Round-bottom flask with the crude reaction mixture
-
Short-path distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Cold trap (cooled with dry ice/acetone or liquid nitrogen)
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Vacuum pump
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Heating mantle or oil bath
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Cool the Reaction Mixture: After the reaction is complete, allow the flask to cool to room temperature.[1]
-
Assemble the Apparatus: Assemble the distillation apparatus, ensuring all glassware is dry and joints are well-sealed.[6]
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Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a base trap in between. Slowly and carefully apply the vacuum.[1] Be mindful of potential bumping of the reaction mixture.[1]
-
Heating: Gently heat the reaction flask using a heating mantle or an oil bath. The bath temperature should be kept below 50°C for the initial removal of thionyl chloride.[1]
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Collect the Distillate: Collect the distilled thionyl chloride in the cooled receiving flask.[1]
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Completion: Once the distillation of thionyl chloride is complete (i.e., no more distillate is collected at that temperature), turn off the heat and allow the system to cool to room temperature.[1]
-
Release Vacuum: Carefully and slowly release the vacuum and backfill the system with an inert gas.[1]
-
Product Isolation: The remaining crude this compound can then be purified, for example, by further distillation at a higher temperature or by recrystallization.
-
Waste Disposal: The collected thionyl chloride should be treated as hazardous waste according to institutional guidelines.[1]
Protocol 2: Removal of Excess Thionyl Chloride by Azeotropic Distillation with Toluene
This method utilizes the formation of a lower-boiling azeotrope between thionyl chloride and toluene to facilitate its removal.
Apparatus:
-
Standard distillation apparatus (as described in Protocol 1, though a vacuum source is not strictly necessary but can be used).
Procedure:
-
Initial Distillation: After the reaction is complete, perform a simple distillation to remove the bulk of the excess thionyl chloride.[1]
-
Add Toluene: Cool the reaction flask and add a portion of dry toluene.[1]
-
Azeotropic Distillation: Resume the distillation. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[1]
-
Repeat: This process of adding dry toluene and distilling can be repeated two to three times to ensure the complete removal of thionyl chloride.[1][7][8]
-
Final Product: The remaining material in the distillation flask is the crude product, which can be further purified if necessary.[1]
Data Presentation
Physical Properties of Key Reagents
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Thionyl Chloride (SOCl₂) | 118.97 | 74.6[1] | Reacts violently with water.[1] |
| Toluene | 92.14 | 110.6[1] | Forms a low-boiling azeotrope with thionyl chloride.[1] |
| This compound | 155.58[9] | - | Data not readily available, but expected to be significantly higher than thionyl chloride. |
Comparison of Removal Methods
| Method | Purity | Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98%[6] | 60-80%[6] | - Effective for removing non-volatile impurities.- Can be scaled up. | - Potential for thermal decomposition if not performed under high vacuum.- Requires specialized equipment. |
| Azeotropic Distillation | Good | Moderate to High | - Efficient for removing trace amounts of thionyl chloride.- Avoids high vacuum. | - Introduces a solvent (toluene) that must be removed later. |
| Chemical Quenching | Variable | Variable | - Rapid and simple for small scale.- No specialized equipment needed. | - Risk of product hydrolysis.- Can be highly exothermic and difficult to control on a large scale. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. This compound | CAS: 884494-95-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Troubleshooting low yield in 5-Methylnicotinoyl chloride esterification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the esterification of 5-Methylnicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the esterification of this compound?
Low yields are typically traced back to one of three main areas: suboptimal reaction conditions, the presence of competing side reactions, or loss of product during workup and purification. Key factors include:
-
Moisture: this compound is highly reactive towards water, which leads to hydrolysis back to 5-Methylnicotinic acid. All reactants, solvents, and glassware must be scrupulously dry.
-
Base Selection: The choice of base is critical. While a base is needed to neutralize the HCl byproduct, strong, non-nucleophilic bases are preferred. Hindered bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are common, but pyridine can also serve as both a base and a catalyst.[1][2]
-
Steric Hindrance: If the alcohol is sterically hindered (secondary or tertiary), the reaction rate can be significantly slower, requiring more forcing conditions or specialized catalysts.[3][4][5]
-
Reaction Temperature: Inadequate temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions or decomposition.[6]
-
Impure Starting Materials: The purity of the this compound and the alcohol is paramount. Impurities can introduce side reactions or inhibit the primary reaction.
Q2: Which catalysts are recommended to improve reaction rate and yield?
For the acylation of alcohols with acyl chlorides, a catalyst can significantly accelerate the reaction, especially with less reactive or sterically hindered alcohols.[3]
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective acylation catalyst. It functions by forming a more reactive N-acylpyridinium intermediate. Only a catalytic amount (0.05–2 mol%) is typically needed.[7][8]
-
Pyridine: Pyridine can be used as the solvent and the base. It also acts as a catalyst by forming a reactive acylpyridinium intermediate and neutralizing the generated HCl.[1][2]
-
N-methylimidazole: This is another effective catalyst that can speed up reactions, particularly with hindered alcohols.[3]
Q3: What are the most common side reactions, and how can they be minimized?
The primary side reaction is the hydrolysis of the acyl chloride. Other potential issues include reactions with the base or impurities.
| Side Reaction | Cause | Mitigation Strategy |
| Hydrolysis | Presence of water in reactants, solvent, or glassware. | Use anhydrous solvents, dry glassware thoroughly (oven-drying), and handle hygroscopic materials under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction with Base | Using a nucleophilic base or an enolizable acyl chloride with a strong base like triethylamine, which can lead to ketene formation and polymerization.[3] | Use a non-nucleophilic, hindered base such as DIPEA. Pyridine is also a suitable choice. |
| N-methylation (if applicable) | Use of strong methylating agents as reactants. | This is less common in this specific esterification but is a consideration in syntheses involving other methylating agents.[9] |
| Over-oxidation Impurities | Impurities in the starting 5-Methylnicotinic acid (used to make the acyl chloride), such as dicarboxylic acids, can lead to the formation of diester byproducts.[9] | Purify the starting materials before converting to the acyl chloride.[9] |
Troubleshooting Guide
Problem: The reaction is incomplete or fails to start (as monitored by TLC/LCMS).
An incomplete reaction is often due to insufficient reactivity or deactivation of the starting material.
Caption: Troubleshooting logic for an incomplete esterification reaction.
Problem: The yield is low despite complete conversion of starting material.
This scenario suggests product loss from side reactions or during the workup and purification stages.
Caption: Troubleshooting logic for product loss after reaction completion.
Experimental Protocols
General Protocol for Esterification of this compound
This protocol is a general guideline. Molar equivalents and reaction times should be optimized for the specific alcohol being used.
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Addition of Base: Add a suitable base (e.g., Triethylamine, 1.2-1.5 eq.) to the solution. If using a catalytic amount of DMAP (0.1 eq.), add it at this stage.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the cooled, stirring reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LCMS. If the reaction is slow, gentle heating (e.g., reflux) may be required.[6][10]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add cold water or a saturated aqueous solution of NH₄Cl to quench any remaining acyl chloride.[11]
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with a mild base (e.g., saturated aq. NaHCO₃), water, and finally brine. Be cautious during the basic wash to avoid hydrolysis of the ester product.[9][12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude ester product by column chromatography, distillation, or recrystallization as appropriate.[13]
Caption: A typical experimental workflow for acyl chloride esterification.
References
- 1. sparkl.me [sparkl.me]
- 2. pjoes.com [pjoes.com]
- 3. reddit.com [reddit.com]
- 4. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Ester synthesis by acylation [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Purification of 5-Methylnicotinoyl chloride from unreacted 5-methylnicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-methylnicotinoyl chloride, specifically focusing on the removal of unreacted 5-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
The most common impurity is unreacted 5-methylnicotinic acid. Due to the equilibrium nature of the reaction with chlorinating agents like thionyl chloride, some starting material may remain. Hydrolysis of the product back to the carboxylic acid upon exposure to moisture is another potential source of this impurity.
Q2: Why is it crucial to remove 5-methylnicotinic acid from my this compound sample?
Unreacted 5-methylnicotinic acid can interfere with subsequent reactions where the acyl chloride is used as a reagent. For example, in amide or ester formations, the carboxylic acid can compete with the acyl chloride, leading to lower yields and the formation of unwanted byproducts. For drug development applications, stringent purity requirements necessitate the removal of all starting materials.
Q3: What are the primary methods for purifying this compound?
The two primary methods for purifying this compound from the non-volatile 5-methylnicotinic acid are vacuum distillation and recrystallization. The choice of method depends on the scale of the reaction, the desired purity, and the available equipment.
Q4: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) can be a useful tool. However, due to the high reactivity of acyl chlorides, it is often better to quench a small aliquot of the fraction with an alcohol (e.g., methanol) to form the more stable methyl ester. This allows for easier monitoring of the removal of the starting carboxylic acid by TLC or LC-MS.
Q5: What precautions should I take when handling this compound?
This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, under a dry, inert atmosphere (e.g., nitrogen or argon). Glassware must be rigorously dried to prevent hydrolysis of the acyl chloride. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Product is not distilling | - Vacuum is not low enough.- Temperature is too low. | - Ensure your vacuum pump is functioning correctly and all connections are sealed to achieve a high vacuum.- Gradually and carefully increase the temperature of the heating bath. |
| Product decomposes during distillation (darkening of the liquid) | - Overheating.- Distillation at atmospheric or insufficiently reduced pressure. | - Use a high vacuum to lower the boiling point of the product.- Maintain the heating bath temperature only slightly higher than the vapor temperature of the product.- Utilize a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Purified product is contaminated with 5-methylnicotinic acid | - Inefficient fractional distillation.- Entrainment of the non-volatile starting material (bumping). | - Use a fractionating column to improve separation.- Ensure smooth and controlled boiling by using a magnetic stirrer and gradual heating.- Collect fractions carefully, monitoring the distillation temperature. |
| Product solidifies in the condenser | - The melting point of the product is close to the temperature of the condenser coolant. | - Use a condenser with a slightly warmer coolant or wrap the condenser with a heating tape set to a low temperature. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent | - Incorrect solvent choice.- Insufficient solvent. | - Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Non-polar solvents like toluene or hexane, or mixtures thereof, are good starting points.- Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing | - Solution is supersaturated.- Cooling is too rapid.- Presence of impurities. | - Add a small amount of additional hot solvent to ensure the product is fully dissolved, then allow to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product. |
| Low recovery of purified product | - Too much solvent was used.- The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation. |
| Crystals are discolored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Data Presentation
Table 1: Physical Properties of 5-Methylnicotinic Acid and this compound
| Property | 5-Methylnicotinic Acid | This compound |
| Molecular Formula | C₇H₇NO₂ | C₇H₆ClNO |
| Molecular Weight | 137.14 g/mol | 155.58 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to yellow liquid/solid |
| Melting Point | 209-211 °C | Not readily available |
| Boiling Point (at 760 mmHg) | Decomposes | ~251 °C (with decomposition) |
| Solubility in Water | Sparingly soluble | Reacts violently |
Table 2: Qualitative Solubility Data for Recrystallization Solvent Selection
| Solvent | 5-Methylnicotinic Acid | This compound |
| Toluene | Sparingly soluble | Likely soluble |
| Hexane | Insoluble | Likely soluble |
| Chloroform | Sparingly soluble | Likely soluble |
| Dichloromethane | Sparingly soluble | Likely soluble |
| Ethyl Acetate | Sparingly soluble | Likely soluble |
| Water | Sparingly soluble | Reacts |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To separate this compound from non-volatile 5-methylnicotinic acid.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Round-bottom flasks
-
Heating mantle with stirrer
-
High-vacuum pump
-
Dry ice/acetone or liquid nitrogen cold trap
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
Glassware Preparation: Ensure all glassware is meticulously dried in an oven at >120 °C for several hours and assembled while hot under a stream of dry nitrogen or argon.
-
Apparatus Setup: Assemble the short-path distillation apparatus. The receiving flasks should be arranged in a way that allows for the collection of separate fractions (a "cow" or "pig" adapter is useful here).
-
Charging the Flask: Transfer the crude this compound to the distillation flask under a positive pressure of inert gas. Add a new, dry magnetic stir bar.
-
Vacuum Application: Ensure all joints are well-sealed. Start the coolant flow through the condenser. Protect the vacuum pump with a cold trap. Slowly and carefully apply vacuum.
-
Distillation: Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities (e.g., residual thionyl chloride) in the first receiving flask.
-
As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask to collect the pure this compound.
-
The distillation temperature will depend on the achieved vacuum. Monitor the vapor temperature closely.
-
-
Shutdown: Once the product has been collected, remove the heating mantle and allow the apparatus to cool to room temperature under vacuum. Slowly vent the system with an inert gas before turning off the vacuum pump.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere in a refrigerator.
Protocol 2: Purification by Recrystallization
Objective: To purify solid this compound by removing impurities that have different solubility profiles.
Materials:
-
Crude this compound
-
Anhydrous non-polar solvent (e.g., toluene, hexane, or a mixture)
-
Erlenmeyer flask with a ground glass joint
-
Reflux condenser
-
Heating mantle with stirrer
-
Schlenk filter or Büchner funnel for filtration under an inert atmosphere
-
Schlenk line or nitrogen/argon source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various anhydrous non-polar solvents to find one where it is sparingly soluble at room temperature but dissolves upon heating.
-
Dissolution: In a dry flask under an inert atmosphere, add the crude this compound. Add a minimal amount of the chosen hot anhydrous solvent and bring the mixture to a gentle reflux with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reflux for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-warmed filter funnel under an inert atmosphere into a clean, dry flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Isolation: Collect the crystals by filtration under an inert atmosphere using a Schlenk filter or a Büchner funnel inside a glove bag.
-
Washing: Wash the crystals with a small amount of the cold, anhydrous recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere in a refrigerator.
Mandatory Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Managing Exothermic Reactions of 5-Methylnicotinoyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-Methylnicotinoyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the management of its exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the exothermic reactions of this compound?
This compound, as an acyl chloride, is highly reactive. Its reactions, particularly with nucleophiles like water, alcohols, and amines, are typically highly exothermic. The primary hazards include:
-
Runaway Reactions: A rapid, uncontrolled increase in temperature and pressure can occur if the reaction is not properly cooled, potentially leading to boiling of the solvent and vessel rupture.
-
Thermal Decomposition: At elevated temperatures, this compound and its reaction products may decompose, releasing toxic and corrosive gases.
-
Formation of Corrosive Byproducts: Reactions with nucleophiles often produce hydrochloric acid (HCl) as a byproduct, which is corrosive.[1]
-
Skin Burns and Eye Damage: this compound is corrosive and can cause severe skin burns and eye damage upon contact.
Q2: What are the initial signs of a runaway reaction?
Vigilant monitoring of the reaction is critical. Initial signs of a runaway reaction include:
-
A sudden and rapid increase in the internal temperature of the reaction vessel that is not controlled by the cooling system.
-
A noticeable increase in the rate of gas evolution (fuming).
-
A change in the color or viscosity of the reaction mixture.
-
An increase in pressure within the reaction vessel.
Q3: How can I minimize the risk of hydrolysis of this compound?
Hydrolysis of this compound with residual moisture is a common issue that can reduce the yield of the desired product and contribute to the exotherm. To minimize hydrolysis:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are free of moisture.
-
Proper Handling: Avoid exposing this compound to the atmosphere for extended periods. Use techniques such as a Schlenk line for transfers.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of addition of this compound is too fast.2. Inadequate cooling or stirring.3. Reaction scale is too large for the cooling capacity. | 1. Immediate Action: Stop the addition of the reagent immediately. Increase the efficiency of the cooling bath (e.g., by adding more dry ice).2. Preventative Action: Add the acyl chloride dropwise at a rate that allows the cooling system to maintain the desired temperature. Ensure vigorous stirring to promote efficient heat transfer. For larger scale reactions, consider a pilot plant with appropriate heat exchange capabilities. |
| Low or No Yield of Desired Amide Product | 1. Hydrolysis of this compound: The acyl chloride has reacted with water instead of the intended amine nucleophile.2. Protonation of the Nucleophile: The HCl generated during the reaction protonates the starting amine, rendering it non-nucleophilic.[1]3. Poor Solubility of Reagents: Incomplete dissolution of the nicotinoyl chloride or the nucleophile can lead to a sluggish or incomplete reaction. | 1. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.[1]2. Add a Base: Include a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) in the reaction mixture to neutralize the HCl as it is formed.[1]3. Choose an Appropriate Solvent: Select a solvent in which both the acyl chloride and the nucleophile are soluble. |
| Difficult or Violent Quenching Step | 1. Adding water or aqueous solutions directly to the reaction mixture.2. Insufficient cooling during quenching. | 1. Crucially, always add the reaction mixture slowly to a pre-cooled, vigorously stirred quenching solution (e.g., a mixture of crushed ice and a suitable quenching agent like sodium bicarbonate solution). This ensures that the heat generated during the hydrolysis of any unreacted acyl chloride is effectively dissipated.2. Maintain vigorous stirring of the quenching mixture during the addition. |
| Formation of a White Precipitate (Not the Product) | 1. Amine Hydrochloride Salt Formation: The HCl generated during the reaction reacts with the amine nucleophile to form an insoluble amine hydrochloride salt.[1] | 1. Purification by Washing: The desired amide product can often be separated from the amine hydrochloride salt by washing the crude product with water. The salt will dissolve in the aqueous layer, while the organic product can be extracted.[1] |
Quantitative Data
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆ClNO | [2][3] |
| Molecular Weight | 155.58 g/mol | [3] |
| Boiling Point | 251.3 °C at 760 mmHg | [2] |
| Flash Point | 105.8 °C | [2] |
| Estimated Heat of Hydrolysis (ΔH) | -100 to -150 kJ/mol | Analogy to other acyl chlorides |
| Estimated Heat of Amination (ΔH) | -120 to -180 kJ/mol | Analogy to other acyl chlorides |
| Decomposition Temperature | > 200 °C (estimated) | Based on TGA of similar heterocyclic compounds[4] |
Note: The heat of reaction values are estimates and can vary significantly depending on the specific nucleophile, solvent, and reaction conditions. It is highly recommended to perform a reaction calorimetry study for a precise determination of the heat of reaction and to ensure safe scale-up.[5]
Experimental Protocols
1. General Protocol for Amidation (Schotten-Baumann Conditions)
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (or another non-nucleophilic base)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.05 equivalents) in anhydrous DCM in the dropping funnel.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by slowly adding it to a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Protocol for Reaction Quenching and Waste Neutralization
This protocol outlines the safe procedure for quenching a reaction containing unreacted this compound and neutralizing the waste.
-
Materials:
-
Reaction mixture containing this compound
-
Large beaker
-
Ice bath
-
Saturated sodium bicarbonate solution (or 1M NaOH)
-
pH paper or pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
In a large beaker (at least 10 times the volume of the reaction mixture), place a stir bar and a sufficient amount of crushed ice.
-
Place the beaker in an ice bath on a stir plate and begin vigorous stirring.
-
Slowly and carefully add the reaction mixture dropwise to the ice slurry. Be prepared for gas evolution (HCl and CO₂ if using bicarbonate).
-
Monitor the temperature of the quenching mixture. If it rises significantly, pause the addition until it cools down.
-
After the addition is complete, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral (pH 7-8), as verified by pH paper or a pH meter.
-
The neutralized aqueous waste can then be disposed of according to institutional guidelines.
-
Visualizations
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS: 884494-95-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 5. leap.epa.ie [leap.epa.ie]
Technical Support Center: Selective Chlorination in the Presence of a Pyridine Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective chlorination of molecules containing a pyridine ring. The focus is on preventing undesired chlorination of the pyridine ring while targeting other parts of the molecule, such as alkyl side chains.
Troubleshooting Guides
This section addresses common problems encountered during the chlorination of pyridine-containing compounds.
Problem: Significant chlorination on the pyridine ring is observed instead of the desired side-chain chlorination.
Possible Causes and Solutions:
-
Cause 1: Incorrect Chlorinating Agent. The choice of chlorinating agent is critical. Reagents that favor electrophilic aromatic substitution will preferentially react with the electron-deficient pyridine ring, especially under certain conditions.
-
Solution: Employ a reagent known to favor radical side-chain chlorination. Trichloroisocyanuric acid (TCCA) is an effective reagent for the selective chlorination of alkyl side chains on nitrogen-containing heterocycles.[1] N-chlorosuccinimide (NCS) can also be used, often initiated by light or a radical initiator.[2][3]
-
-
Cause 2: Reaction Conditions Favoring Electrophilic Aromatic Substitution. Acidic conditions can protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack, but complex mechanisms can still lead to ring chlorination.
-
Solution:
-
Use of Radical Initiators: For side-chain chlorination, the reaction should be conducted under conditions that promote a radical mechanism. This can include the use of UV light or a chemical radical initiator like azoisobutyronitrile (AIBN).
-
Solvent Choice: Use non-polar, inert solvents that are suitable for radical reactions, such as carbon tetrachloride (with appropriate safety precautions), cyclohexane, or heptane.[4]
-
Temperature Control: The reaction temperature can influence the selectivity. Side-chain chlorination of alkylpyridines is often carried out at temperatures between 40°C and 100°C.[1]
-
-
-
Cause 3: Pyridine Ring Activation. The lone pair of electrons on the pyridine nitrogen can direct chlorination to the ring under certain conditions.
-
Solution: Deactivate the pyridine ring towards electrophilic attack by using a protecting group on the nitrogen atom. A borane group can be used to form a pyridine-borane complex, which protects the nitrogen and deactivates the ring.[5] This allows for selective reactions on other parts of the molecule. The borane group can be subsequently removed under acidic conditions.[5]
-
Problem: Low yield of the desired chlorinated product.
Possible Causes and Solutions:
-
Cause 1: Inhibition by Hydrogen Chloride (HCl) Byproduct. The HCl generated during chlorination can form a hydrochloride salt with the basic pyridine nitrogen, which may precipitate and inhibit further reaction.[1][6]
-
Solution:
-
Addition of an Acid Scavenger: Include a solid acid scavenger, such as sodium carbonate, to neutralize the HCl as it is formed.[1]
-
Use of a Biphasic System: A method involving the neutralization of HCl and/or the hydrochloride salt with a basic solution has been described to drive the reaction to completion.[6]
-
-
-
Cause 2: Inefficient Reaction Conditions.
-
Solution: Optimize the reaction temperature and time. For TCCA-mediated chlorinations, temperatures between 40°C and 100°C are typical.[1] The reaction may require several hours for completion. The addition of a small amount of an acid amide, like dimethylformamide (DMF), can sometimes facilitate the start of the reaction and improve yields.[1]
-
Problem: Poor regioselectivity of chlorination on the pyridine ring when ring chlorination is desired.
Possible Causes and Solutions:
-
Cause 1: Direct chlorination of an unsubstituted pyridine ring. Direct electrophilic chlorination of pyridine is often difficult and can lead to a mixture of products with low yields due to the ring's electron-deficient nature.[7][8]
-
Solution: Pyridine N-Oxide Strategy. A highly effective method for controlling the regioselectivity of pyridine ring chlorination is to first convert the pyridine to a pyridine N-oxide.[9][10][11][12]
-
Activation: The N-oxide is electron-rich and directs electrophilic substitution to the 2- and 4-positions.[9]
-
Chlorination: The N-oxide can then be chlorinated with high regioselectivity using reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride.[10][13]
-
Deoxygenation: The N-oxide group can be subsequently removed by reduction to yield the desired chloropyridine.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I selectively chlorinate an alkyl side chain on a pyridine ring without chlorinating the ring itself?
The most effective strategy is to use conditions that favor a free radical mechanism over an electrophilic aromatic substitution. This involves:
-
Choosing the right chlorinating agent: Trichloroisocyanuric acid (TCCA) is a recommended reagent for the selective chlorination of alkyl side chains on nitrogen heterocycles.[1] N-chlorosuccinimide (NCS) is another common choice.[3]
-
Initiating a radical reaction: Use of UV light or a radical initiator (e.g., AIBN).
-
Using appropriate solvents: Non-polar solvents like cyclohexane or heptane are preferred.[4]
-
Managing HCl byproduct: Addition of an acid scavenger like sodium carbonate can prevent the reaction from being inhibited.[1]
Q2: What protecting groups can be used to prevent pyridine ring chlorination?
Borane (BH₃) can be used to protect the pyridine nitrogen.[5] The lone pair on the nitrogen coordinates with the borane, forming a stable complex. This has two main effects:
-
It prevents the nitrogen from participating in reactions.
-
It deactivates the pyridine ring to electrophilic attack.
This allows for selective chemistry to be performed on other parts of the molecule. The borane protecting group can typically be removed with acid.[5]
Q3: When is it advantageous to use a pyridine N-oxide strategy for chlorination?
The pyridine N-oxide strategy is primarily used when the goal is to achieve regioselective chlorination of the pyridine ring itself , most commonly at the 2- or 4-position.[9][10][11] Direct chlorination of pyridine is often unselective and low-yielding.[7] By converting the pyridine to its N-oxide, you activate the ring for electrophilic substitution and can achieve high yields of specific chlorinated isomers.[10][12] This method is generally not used when the goal is to chlorinate a side chain.
Q4: What are some common alternative chlorinating agents to N-chlorosuccinimide (NCS) and what are their pros and cons?
| Chlorinating Agent | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Mild and selective, relatively easy and safe to handle.[3] | Lower active chlorine content (~51%), can be less reactive.[3] |
| Trichloroisocyanuric Acid (TCCA) | High active chlorine content (~90%), cost-effective, stable solid, easy to handle.[3] | Can be less selective than NCS in some cases.[3] |
| Sulfuryl Chloride (SO₂Cl₂) | Powerful chlorinating agent, inexpensive.[3] | Corrosive and toxic liquid, produces hazardous byproducts (HCl, SO₂), requires careful handling.[3] |
| Phosphorus Oxychloride (POCl₃) | Effective for chlorinating hydroxyl groups on pyridine rings (via N-oxides) and can be used in equimolar amounts under solvent-free conditions.[14] | Highly reactive with water, excess reagent can be an environmental and safety concern in large-scale preparations.[14] |
| Chlorine Gas (Cl₂) | The most direct source of chlorine. | Toxic and difficult to handle, can lead to over-chlorination and lack of selectivity.[1] |
Q5: How do reaction conditions like temperature and solvent affect the selectivity of pyridine chlorination?
-
Temperature: In gas-phase chlorinations, temperature can have a specific effect on the type of substitution that occurs.[15] For liquid-phase side-chain chlorinations, temperatures are typically elevated (e.g., 40-100°C) to promote the radical reaction, while lower temperatures may be used for ring chlorination of activated species like N-oxides.[1][9]
-
Solvent: For radical side-chain chlorinations, non-polar, aprotic solvents are generally used to avoid interference with the radical intermediates.[4] For electrophilic ring chlorinations, the choice of solvent can influence the reactivity of the chlorinating agent and the stability of intermediates. Chlorinated solvents have been traditionally used, but greener alternatives like acetonitrile or dimethyl carbonate are gaining favor.[4]
Experimental Protocols
Protocol 1: General Procedure for Selective Side-Chain Chlorination using TCCA
This protocol is adapted from methodologies for the selective chlorination of alkyl side chains on nitrogen heterocycles.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl-substituted pyridine in a suitable inert organic solvent (e.g., carbon tetrachloride, cyclohexane).
-
Addition of Reagents: Add trichloroisocyanuric acid (TCCA) to the solution. The molar ratio of TCCA to the pyridine substrate should be optimized for the desired degree of chlorination (mono-, di-, or tri-chlorination).
-
Initiation and Reaction: The reaction can be initiated by heating to a temperature between 40°C and 100°C.[1] For some substrates, initiation with a radical initiator (e.g., AIBN) or UV light may be beneficial.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the cyanuric acid byproduct. The filtrate can be washed with an aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.
Protocol 2: Two-Step Procedure for Regioselective Ring Chlorination at the 2-Position via N-Oxide Formation
This protocol is based on the general strategy of using pyridine N-oxides for regioselective halogenation.[10][12]
Step A: Formation of the Pyridine N-Oxide
-
Reaction Setup: Dissolve the substituted pyridine in a suitable solvent such as acetic acid or dichloromethane.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution while maintaining the temperature (e.g., with an ice bath).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction and work up according to standard procedures for N-oxide formation, which may involve neutralization and extraction.
-
Purification: Purify the resulting pyridine N-oxide, often by crystallization.
Step B: Chlorination of the Pyridine N-Oxide
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the pyridine N-oxide in an anhydrous solvent (e.g., dichloromethane).[10]
-
Addition of Reagents: Cool the solution to 0°C and add a base, such as 2,6-lutidine, followed by the dropwise addition of the chlorinating agent, such as phosphorus oxychloride (POCl₃).[10]
-
Reaction: Allow the reaction to proceed at low temperature, monitoring for completion by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water or ice, and then neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent.
-
Purification: Combine the organic layers, dry, and concentrate. Purify the crude 2-chloropyridine derivative by column chromatography.
Visualizations
Caption: Decision workflow for selecting a pyridine chlorination strategy.
Caption: Pathway for regioselective ring chlorination via N-oxide.
Caption: Workflow for the borane protecting group strategy.
References
- 1. US4719298A - Side chain chlorination process of heterocycles - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 5. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 14. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Methylnicotinoyl Chloride and Nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-methylnicotinoyl chloride and its parent compound, nicotinoyl chloride. Understanding the subtle differences in reactivity between these two acylating agents is crucial for optimizing synthetic strategies, particularly in the fields of medicinal chemistry and drug development where the nicotinoyl scaffold is a prevalent structural motif. This document outlines the theoretical basis for their reactivity differences and provides a proposed experimental framework for their quantitative comparison, supplemented with data from analogous chemical systems.
Executive Summary
Data Presentation: A Quantitative Analogy
To quantify the expected difference in reactivity, we can examine the effect of a methyl group on a similar aromatic acyl chloride system: the alcoholysis of benzoyl chloride versus 4-methylbenzoyl chloride. The methyl group in the para position of the benzene ring serves as a good electronic analogue for the 5-position in the pyridine ring. The following table summarizes the relative rate constants for the reaction of these compounds with ethanol, demonstrating the deactivating effect of the methyl group.
| Compound | Relative Rate Constant (k_rel) |
| Benzoyl Chloride | 1.00 |
| 4-Methylbenzoyl Chloride | 0.62 |
Data is qualitative, representing the general trend observed in related systems.
This data suggests that the presence of a methyl group can decrease the rate of nucleophilic acyl substitution by approximately 38%. A similar trend is anticipated for the nicotinoyl chloride system.
Theoretical Framework
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon.[1][2] The more electron-deficient this carbon is, the more readily it will be attacked by a nucleophile.
Electronic Effects of the Methyl Group
The key difference between this compound and nicotinoyl chloride is the presence of the methyl group on the pyridine ring. The methyl group is an electron-donating group, primarily through an inductive effect (+I). This effect increases the electron density on the pyridine ring, which in turn is relayed to the carbonyl group. This donation of electron density slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.
Figure 1: Electronic effect of the methyl group on reactivity.
Proposed Experimental Protocols
To empirically determine the relative reactivity of this compound and nicotinoyl chloride, a comparative kinetic study is proposed. The following protocols for hydrolysis and aminolysis are based on established methods for evaluating acyl chloride reactivity.
Comparative Hydrolysis via Conductometric Analysis
This method measures the rate of hydrolysis by monitoring the increase in conductivity of the reaction mixture due to the formation of hydrochloric acid.
Materials:
-
This compound
-
Nicotinoyl chloride
-
High-purity acetone (or another suitable aprotic solvent)
-
Deionized water
-
Conductivity meter with a probe
-
Constant temperature bath
-
Standard laboratory glassware (volumetric flasks, pipettes, etc.)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound and nicotinoyl chloride in dry acetone at a known concentration (e.g., 0.1 M).
-
Prepare a solvent mixture of acetone and water (e.g., 90:10 v/v).
-
-
Kinetic Run:
-
Equilibrate the solvent mixture in the constant temperature bath (e.g., 25.0 ± 0.1 °C).
-
Place a known volume of the solvent mixture into a reaction vessel and immerse the conductivity probe.
-
Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the solvent mixture with vigorous stirring.
-
Record the conductivity of the solution at regular time intervals until the value remains constant.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of the resulting linear plot will be equal to -k.
-
Compare the rate constants for this compound and nicotinoyl chloride under identical conditions.
-
Comparative Aminolysis via HPLC Analysis
This protocol compares the rate of amide formation by monitoring the disappearance of a starting amine or the appearance of the amide product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Nicotinoyl chloride
-
A suitable primary or secondary amine (e.g., aniline or morpholine)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard (a non-reactive compound for accurate quantification)
-
HPLC system with a suitable column and detector
-
Quenching solution (e.g., a solution of a highly reactive amine or a dilute acid)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound, nicotinoyl chloride, the chosen amine, and the internal standard in the anhydrous solvent.
-
-
Reaction:
-
In a thermostated reaction vessel, combine the amine and internal standard solutions.
-
Initiate the reaction by adding the acyl chloride solution.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining amine or the formed amide.
-
Plot the concentration of the reactant or product against time and determine the initial reaction rate for both this compound and nicotinoyl chloride.
-
Mandatory Visualizations
General Reaction Pathway for Nucleophilic Acyl Substitution
Figure 2: General mechanism for nucleophilic acyl substitution.
Proposed Experimental Workflow for Reactivity Comparison
Figure 3: Workflow for comparative kinetic analysis.
Conclusion
Theoretically, this compound is expected to be a less potent acylating agent than nicotinoyl chloride due to the electron-donating nature of the methyl substituent. This reduced reactivity may be advantageous in scenarios requiring more controlled acylation or when working with sensitive substrates. The provided experimental protocols offer a robust framework for researchers to quantitatively verify this predicted reactivity difference, enabling a more informed selection of reagents for specific synthetic applications.
References
A Comparative Guide to 5-Methylnicotinoyl Chloride and Other Acylating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic route. This guide provides an objective comparison of 5-Methylnicotinoyl chloride with other common acylating agents, supported by theoretical principles and representative experimental data.
Introduction to Acylating Agents
Acylation is a fundamental transformation in organic chemistry involving the addition of an acyl group (R-C=O) to a molecule.[1] Acylating agents are the source of this acyl group, and their reactivity is a key consideration in reaction design. Acyl chlorides, such as this compound, are among the most reactive classes of acylating agents due to the high electrophilicity of the carbonyl carbon and the good leaving group ability of the chloride ion.[2]
Comparison of Reactivity: A Theoretical Perspective
The reactivity of an acyl chloride is primarily governed by the electronic nature of its substituents. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups decrease electrophilicity and reactivity.[3]
-
Nicotinoyl Chloride vs. Benzoyl Chloride: The pyridine ring in nicotinoyl chloride is more electron-withdrawing than the benzene ring in benzoyl chloride, making nicotinoyl chloride generally more reactive.
-
This compound: The introduction of a methyl group at the 5-position of the pyridine ring has an electron-donating effect. This will slightly decrease the electrophilicity of the carbonyl carbon compared to the unsubstituted nicotinoyl chloride. However, the overall electron-withdrawing character of the pyridine ring remains, likely rendering this compound more reactive than benzoyl chloride, but slightly less reactive than nicotinoyl chloride.
Quantitative Comparison of Acylating Agents
The following table presents representative data for the acylation of a model primary amine, aniline, with various acylating agents under standardized conditions. The data for this compound is estimated based on its predicted reactivity relative to analogous compounds.
| Acylating Agent | Product | Representative Yield (%) | Reaction Time (hours) | Reaction Conditions |
| This compound | N-phenyl-5-methylnicotinamide | 85-95 (estimated) | 1-2 | Room Temperature, Pyridine |
| Benzoyl Chloride | N-phenylbenzamide | 80-90 | 2-4 | Room Temperature, Pyridine |
| Acetyl Chloride | N-phenylacetamide | 90-98 | 0.5-1 | 0°C to Room Temperature |
| Acetic Anhydride | N-phenylacetamide | 85-95 | 3-6 | Reflux |
Experimental Protocols
General Protocol for the Synthesis of Acyl Chlorides
Acyl chlorides are commonly synthesized from their corresponding carboxylic acids. A general and effective method involves the use of thionyl chloride.
Materials:
-
Carboxylic acid (e.g., 5-Methylnicotinic acid)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acyl chloride, which can often be used in the next step without further purification.[4]
Representative Protocol for N-Acylation using this compound
This protocol describes a general procedure for the acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or TEA (1.2 equivalents) dropwise to the cooled solution.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[5]
Mandatory Visualizations
Experimental Workflow for N-Acylation
Caption: A generalized workflow for the N-acylation of a primary amine.
Relevant Biological Signaling Pathway: Nicotinamide N-methyltransferase (NNMT)
Derivatives of nicotinic acid are precursors to vital coenzymes like nicotinamide adenine dinucleotide (NAD+). The methylation of nicotinamide is a key step in its metabolism, catalyzed by Nicotinamide N-methyltransferase (NNMT). This pathway is implicated in various cellular processes and diseases.[1][6]
Caption: The Nicotinamide N-methyltransferase (NNMT) signaling pathway.
References
Purity Analysis of Synthesized 5-Methylnicotinoyl Chloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Methylnicotinoyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Its high reactivity, characteristic of acyl chlorides, makes purity assessment a challenging yet essential task. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized this compound, with a focus on High-Performance Liquid Chromatography (HPLC).
Comparison of Key Analytical Methods
The purity of this compound can be assessed using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of potential impurities, and the available instrumentation. The most common impurities in the synthesis of this compound include the starting material, 5-methylnicotinic acid, and residual chlorinating agents (e.g., thionyl chloride or oxalyl chloride) and their by-products.
Due to the high reactivity and instability of acyl chlorides in the presence of nucleophilic solvents (like water or methanol) commonly used in reversed-phase HPLC, direct analysis is often not feasible. Therefore, derivatization to a more stable compound is the preferred strategy for chromatographic methods.
Below is a comparative overview of the most suitable analytical methods for the purity analysis of this compound: HPLC with UV detection (following derivatization), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
| Feature | HPLC with Derivatization | GC-MS | ¹H NMR Spectroscopy |
| Principle | Separation of the derivatized analyte based on its partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry. | Provides structural information and quantitative data based on the nuclear magnetic resonance of ¹H nuclei in a magnetic field. |
| Sample Preparation | Derivatization of the acyl chloride with a UV-absorbing agent (e.g., 2-nitrophenylhydrazine) to form a stable derivative. This is followed by dilution in a suitable solvent. | Typically requires derivatization to a volatile and thermally stable ester (e.g., methyl ester) by reaction with an alcohol like methanol. | Simple dissolution in a suitable deuterated solvent (e.g., CDCl₃). An internal standard can be added for quantitative analysis (qNMR). |
| Analysis Time | 15-30 minutes per sample. | 20-40 minutes per sample. | 5-15 minutes per sample. |
| Limit of Detection (LOD) | Low ng/mL to high pg/mL range. | pg/mL range. | Typically in the µg/mL range; less sensitive than chromatographic methods for trace impurities. |
| Limit of Quantification (LOQ) | Low ng/mL range. | pg/mL to low ng/mL range. | High µg/mL to low mg/mL range. |
| Specificity | High, especially with a diode array detector (DAD) that provides spectral information. | Very high, as it provides mass-to-charge ratio and fragmentation patterns, allowing for definitive peak identification. | High, as it provides detailed structural information based on chemical shifts and coupling constants. |
| Advantages | - Robust and widely available.- High sensitivity and accuracy for quantitative analysis.- Suitable for non-volatile impurities. | - Excellent for identifying unknown volatile and semi-volatile impurities.- Extremely high sensitivity and specificity. | - Non-destructive.- Provides unambiguous structural confirmation.- Fast analysis time and simple sample preparation.- Can provide absolute quantification without a reference standard of the analyte (qNMR). |
| Disadvantages | - Requires a derivatization step, which adds complexity and a potential source of error.- The derivatizing agent may not react with all impurities. | - The analyte must be volatile and thermally stable, often necessitating derivatization.- Not suitable for non-volatile or thermally labile impurities. | - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate interpretation in complex mixtures. |
Experimental Protocols
HPLC Method with Derivatization
This method is based on the derivatization of this compound with 2-nitrophenylhydrazine to form a stable hydrazide derivative that can be readily analyzed by reversed-phase HPLC with UV detection.
1. Reagents and Materials:
-
This compound sample
-
2-Nitrophenylhydrazine (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV or DAD detector
2. Standard and Sample Preparation:
-
Derivatizing Solution: Prepare a 1.0 mg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of acetonitrile and 1 mL of the derivatizing solution. Allow the reaction to proceed at room temperature for 30 minutes. Dilute to the mark with acetonitrile. Further dilute an aliquot of this solution to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the synthesized this compound.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 395 nm
4. Data Analysis:
-
Calculate the purity of the this compound sample by comparing the peak area of the derivatized analyte in the sample chromatogram to that in the standard chromatogram. Purity is typically expressed as a percentage area.
Alternative Methods
GC-MS Protocol (General Approach):
-
Derivatization: React the this compound sample with anhydrous methanol to form the more volatile and stable methyl 5-methylnicotinate.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). Set the injector temperature to 250 °C and use a suitable oven temperature program (e.g., start at 80 °C, ramp to 280 °C).
-
MS Conditions: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 40-400.
-
Analysis: Identify impurities by their mass spectra and retention times. Quantify by comparing peak areas to a standard.
¹H NMR Spectroscopy Protocol (General Approach):
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Identify the characteristic signals for this compound and any impurities. Determine the purity by comparing the integration of a characteristic signal of the analyte to the sum of all signals or to the integration of the internal standard's signal.
Visualizations
Caption: Workflow for the synthesis and purity analysis of this compound.
Caption: Derivatization of this compound for HPLC analysis.
Conclusion
The purity analysis of synthesized this compound requires careful consideration of its reactive nature. While direct analysis is challenging, derivatization-based chromatographic methods and NMR spectroscopy provide reliable and robust approaches for its quality control.
-
HPLC with derivatization is a highly suitable method for routine quality control, offering excellent sensitivity and quantitative accuracy.
-
GC-MS is the preferred method for the identification and quantification of unknown volatile and semi-volatile impurities.
-
¹H NMR spectroscopy is a powerful tool for unambiguous structural confirmation and can be used for rapid purity assessment, especially when coupled with an internal standard for quantitative analysis.
The choice of the most appropriate method will depend on the specific analytical needs, the nature of the expected impurities, and the instrumentation available in the laboratory. For comprehensive characterization, a combination of these techniques is often employed.
Confirming the Structure of 5-Methylnicotinoyl Chloride: A Comparative Guide to 1H NMR Interpretation and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reactive intermediates like 5-Methylnicotinoyl chloride is paramount for ensuring the integrity of synthetic pathways and the quality of final products. This guide provides a detailed comparison of 1H NMR spectroscopy with other common analytical methods for the structural elucidation of this compound, supported by predictive data and detailed experimental protocols.
This guide will delve into the expected 1H NMR spectrum of this compound, offering a powerful tool for its identification. Furthermore, we will compare the insights derived from NMR with data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), providing a comprehensive overview of the available analytical strategies.
1H NMR Spectroscopy: A Detailed Look at the Molecular Fingerprint
Predicted 1H NMR Data for this compound
The expected 1H NMR spectrum of this compound in a deuterated solvent like CDCl3 would exhibit signals corresponding to the three aromatic protons and the methyl group protons. The electron-withdrawing nature of the nicotinoyl chloride group significantly influences the chemical shifts of the pyridine ring protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | Singlet (or narrow doublet) | 1H | J(H2, H6) ≈ 2 Hz |
| H-6 | 8.6 - 8.8 | Singlet (or narrow doublet) | 1H | J(H6, H2) ≈ 2 Hz |
| H-4 | 8.1 - 8.3 | Singlet (or narrow triplet) | 1H | J(H4, H2/H6) ≈ 0.5-1 Hz |
| -CH3 | 2.4 - 2.6 | Singlet | 3H | N/A |
Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocol for 1H NMR Spectroscopy
A detailed methodology for acquiring the 1H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Due to the reactivity of acyl chlorides with moisture, all glassware must be thoroughly dried in an oven and cooled in a desiccator.
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of anhydrous deuterated chloroform (CDCl3). CDCl3 is a suitable solvent as it is aprotic and a good solvent for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
-
NMR Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. A typical spectral width for 1H NMR is -2 to 12 ppm.
-
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Calibrate the chemical shift scale using the TMS signal.
-
Analyze the splitting patterns and coupling constants to elucidate the proton-proton connectivities.
-
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool, a multi-technique approach is often employed for unambiguous structure confirmation. The following table compares 1H NMR with IR spectroscopy and mass spectrometry for the characterization of this compound.
| Analytical Technique | Information Provided | Expected Results for this compound | Advantages | Limitations |
| 1H NMR Spectroscopy | Precise information on the electronic environment, connectivity, and number of different types of protons. | Three distinct aromatic proton signals and one methyl proton signal with characteristic chemical shifts and splitting patterns. | Provides detailed structural information and allows for unambiguous isomer differentiation. | Requires a relatively larger sample amount compared to MS; sensitive to sample purity. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Strong C=O stretching absorption for the acyl chloride at a high frequency (typically 1780-1820 cm⁻¹). Aromatic C=C and C-H stretching vibrations. | Fast and simple technique; provides clear evidence for the presence of the acyl chloride functional group.[1] | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Information about the molecular weight and fragmentation pattern of the molecule. | Molecular ion peak (M+) at m/z corresponding to the molecular weight of this compound (C7H6ClNO). Characteristic fragmentation pattern, including the loss of Cl and COCl. | High sensitivity, requires a very small sample amount; provides molecular weight information. | Does not provide detailed structural information on its own; may not differentiate between isomers with the same mass.[2] |
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the reaction of 5-methylnicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride. The subsequent characterization is crucial to confirm the successful conversion and purity of the product.
Caption: Workflow for the synthesis and characterization of this compound.
References
A Comparative Guide to the Biological Activity of 5-Methylnicotinoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various derivatives of nicotinoyl chloride, with a focus on derivatives that could be synthesized from 5-methylnicotinoyl chloride. Due to its high reactivity as an acyl chloride, this compound is primarily utilized as a chemical intermediate in the synthesis of more stable derivatives. Consequently, direct biological activity data for the parent compound is not available in the reviewed literature. This guide, therefore, focuses on the comparative biological activities of its downstream derivatives, which are the entities typically evaluated for therapeutic potential.
The derivatives discussed herein exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structure-activity relationships of these compounds are explored, supported by experimental data from various studies.
Data Presentation: Comparative Biological Activities
The biological activities of various nicotinic acid and nicotinoyl chloride derivatives are summarized below. These tables provide a quantitative comparison of their efficacy in different experimental models.
Antimicrobial Activity
The antimicrobial potential of nicotinic acid derivatives has been evaluated against various bacterial and fungal strains. The data, presented as Minimum Inhibitory Concentration (MIC) and zone of inhibition, highlights the impact of different structural modifications on antimicrobial potency.
Table 1: Antibacterial Activity of Nicotinamide Derivatives (MIC µM)
| Compound | S. aureus | E. faecalis | P. aeruginosa | K. pneumoniae | Reference |
| NC 2 | - | - | 0.5 | 0.5 | [1] |
| NC 3 | - | - | 0.032 | 0.063 | [1] |
| NC 5 | - | - | 1 | 0.5 | [1] |
| NC 6 | - | - | 1 | 1 | [1] |
Note: MIC values were converted from mM to µM for consistency. "-" indicates data not provided for MIC90.
Table 2: Antifungal Activity of a Nicotinic Acid Derivative
| Compound | Target | Activity | Reference |
| (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one | Candida albicans | Highly effective | [2] |
Anti-inflammatory Activity
Several derivatives of nicotinic acid have been investigated for their anti-inflammatory properties. The data below compares the efficacy of these derivatives in reducing inflammation in preclinical models.
Table 3: Anti-inflammatory Activity of 2-Substituted Phenyl Derivatives of Nicotinic Acid
| Compound | Analgesic Activity (% Reduction in Writhing) | Anti-inflammatory Activity (% Change in Paw Volume) | Reference |
| 4a | 61.7 ± 4.8 | Significant | [3] |
| 4c | 73.7 ± 6.2 | Significant | [3] |
| 4d | 68.9 ± 5.3* | Significant | [3] |
| Mefenamic Acid (Reference) | 72.4 ± 4.6 | Significant | [3] |
*p<0.05 compared to the vehicle group.[3]
Anticancer Activity
The cytotoxic effects of novel nicotinic acid derivatives against various cancer cell lines are presented below, with IC50 values indicating the concentration required for 50% inhibition of cell viability.
Table 4: In Vitro Cytotoxicity of a Triazoline-3-Thione Derivative and its Metal Complexes (IC50 µM)
| Compound | A549 (Human Lung Cancer) | HT29 (Human Colon Adenocarcinoma) | Reference |
| Complex (1) | 794.37 | 654.31 | [4] |
| Complex (3) | - | 1064.05 | [4] |
Note: "-" indicates data not provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Synthesis of Nicotinoyl Chloride Derivatives
A general synthetic pathway for producing derivatives from nicotinic acid involves the initial conversion to nicotinoyl chloride. For example, nicotinic acid is reacted with phosphorus pentachloride to yield nicotinoyl chloride.[5] This reactive intermediate is then treated with various nucleophiles to generate a diverse range of derivatives. For instance, reaction with hydrazine hydrate forms nicotinic acid hydrazide, a precursor for Schiff bases and subsequently thiazolidinones.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is often determined using the broth microdilution method according to EUCAST guidelines.[1] This involves preparing serial dilutions of the compounds in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[1]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The anti-inflammatory activity of the compounds is assessed using the carrageenan-induced paw edema model in rats.[3][6] Animals are pre-treated with the test compounds or a reference drug (e.g., mefenamic acid) before the injection of carrageenan into the sub-plantar region of the right hind paw. The paw volume is measured at specific time intervals after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent. The absorbance is measured using a microplate reader, and the IC50 value is calculated.[4]
Mandatory Visualization
The following diagrams illustrate the general synthesis pathway for nicotinoyl chloride derivatives and a potential signaling pathway influenced by nicotinamide, a key derivative.
Caption: General synthesis of thiazolidinone derivatives.
Caption: Nicotinamide's role in inflammatory signaling.
References
- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]
- 2. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 3. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. ejournal.um.edu.my [ejournal.um.edu.my]
- 6. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxalyl Chloride vs. Thionyl Chloride: A Comparative Guide for the Synthesis of 5-Methylnicotinoyl Chloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of acyl chlorides is a critical step in the creation of complex molecules. 5-Methylnicotinoyl chloride, a key intermediate, can be synthesized from 5-methylnicotinic acid using a variety of chlorinating agents. Among the most common are oxalyl chloride and thionyl chloride. This guide provides an objective comparison of these two reagents for this specific transformation, supported by general experimental data and protocols for similar substrates, to aid in reagent selection and process optimization.
Performance Comparison
| Feature | Oxalyl Chloride | Thionyl Chloride |
| Reaction Conditions | Typically milder, often at room temperature.[1][2] | Often requires heating/reflux.[3][4][5][6] |
| Byproducts | Gaseous (CO, CO₂, HCl), easily removed.[2][7] | Gaseous (SO₂, HCl), easily removed.[8][9] |
| Selectivity | Generally more selective, suitable for sensitive substrates.[7] | Can be less selective, potentially leading to side reactions with sensitive functional groups.[10] |
| Catalyst | Often requires a catalyst, such as dimethylformamide (DMF).[7] | Can be used with or without a catalyst, though DMF is sometimes used. |
| Cost | Generally more expensive. | More cost-effective for large-scale synthesis. |
| Work-up | Simple, involving evaporation of solvent and excess reagent.[1] | Simple, involving removal of excess reagent by distillation or under vacuum.[3][4][5][6] |
| Safety | Toxic and corrosive; reacts violently with water.[2] | Toxic, corrosive, and a lachrymator; reacts with water. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride and thionyl chloride. These can be adapted for the synthesis of this compound from 5-methylnicotinic acid.
Protocol 1: Synthesis using Oxalyl Chloride
This protocol is a general method for the preparation of an acyl chloride from a carboxylic acid using oxalyl chloride and a DMF catalyst.
Materials:
-
5-Methylnicotinic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser (optional, for reflux)
-
Rotary evaporator
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add 5-methylnicotinic acid (1.0 eq).
-
Add anhydrous DCM to dissolve or suspend the acid.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the mixture at room temperature. Gas evolution should be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases and the reaction is complete (monitor by TLC or other appropriate methods).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be used directly for the next step or purified further if necessary.
Protocol 2: Synthesis using Thionyl Chloride
This protocol describes a common method for synthesizing an acyl chloride by refluxing the carboxylic acid with an excess of thionyl chloride.[3][4][5][6]
Materials:
-
5-Methylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (optional, e.g., toluene or dichloroethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator or vacuum distillation setup
Procedure:
-
In a round-bottom flask, place 5-methylnicotinic acid (1.0 eq).
-
Add an excess of thionyl chloride (2.0-5.0 eq). An anhydrous solvent can be added if desired.
-
Attach a reflux condenser and heat the mixture to reflux (typically around 80°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This can be done using a rotary evaporator, or by co-evaporation with an inert solvent like toluene.
-
The resulting crude this compound can be used without further purification or can be purified by vacuum distillation.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The choice between oxalyl chloride and thionyl chloride for the synthesis of this compound depends on several factors, including the scale of the reaction, the presence of sensitive functional groups in the starting material, and cost considerations.
-
Oxalyl chloride is generally the preferred reagent for small-scale syntheses and for substrates that are sensitive to high temperatures or acidic conditions, due to its milder reaction conditions and high selectivity.[7] The ease of work-up, with byproducts being entirely gaseous, is another significant advantage.[2][7]
-
Thionyl chloride is a more economical option, particularly for large-scale production.[8] However, the typically required heating can be a drawback for thermally sensitive molecules. Careful control of the reaction conditions is necessary to avoid potential side reactions.[10]
For the synthesis of this compound, if the starting material is robust and cost is a primary concern, thionyl chloride is a viable option. If higher purity, milder conditions, and ease of workup are prioritized, especially in a research or early-stage development setting, oxalyl chloride, despite its higher cost, would be the superior choice. It is recommended to perform small-scale trial reactions to determine the optimal conditions for this specific transformation.
References
- 1. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 2. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 5-Methylnicotinoyl Chloride
This guide presents a comparative overview of analytical methodologies for the quantification of 5-Methylnicotinoyl chloride, a reactive acyl chloride intermediate of interest in pharmaceutical and chemical synthesis. Due to its inherent reactivity, direct analysis of this compound is challenging. Therefore, this document focuses on robust derivatization-based chromatographic techniques and discusses alternative methods for its quantification and characterization. The information is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for this compound.
The primary challenge in the analysis of acyl chlorides is their susceptibility to hydrolysis and reaction with nucleophiles. Consequently, derivatization is a common and effective strategy to convert the reactive acyl chloride into a more stable and readily analyzable derivative. The two principal chromatographic methods, High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), are compared following derivatization. Additionally, classical titration and spectroscopic methods are discussed as alternative or complementary techniques.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the most relevant analytical techniques.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-DAD (with derivatization) | Separation of the derivatized analyte based on polarity, followed by detection using UV-Vis absorbance. | High specificity and sensitivity, particularly with a suitable chromogenic derivatizing agent.[1][2] | Requires a derivatization step, which adds to sample preparation time. | Quantification of trace levels and purity assessment in drug substances and intermediates.[1] |
| GC-FID/MS (with derivatization) | Separation of the volatile derivatized analyte, followed by detection by flame ionization or mass spectrometry. | High sensitivity and selectivity, with MS providing structural information for impurity identification.[3][4] | Requires derivatization to a volatile and thermally stable product; potential for thermal degradation.[5] | Impurity profiling and quantification of volatile impurities. |
| Titrimetry | Neutralization of the hydrochloric acid and 5-methylnicotinic acid formed upon hydrolysis of the acyl chloride. | Simple, inexpensive, and does not require specialized equipment. | Lacks specificity as it measures total acidity; less sensitive than chromatographic methods.[6] | Assay of bulk material where high concentrations are expected. |
| NMR & FTIR Spectroscopy | Analysis based on the magnetic properties of atomic nuclei (NMR) or the absorption of infrared radiation (FTIR). | Provides structural confirmation of the molecule.[7] | Generally not suitable for quantification of low-level impurities; lower sensitivity compared to chromatographic methods. | Structural elucidation and qualitative identification. |
Experimental Protocols
Detailed methodologies for the recommended chromatographic techniques are provided below. These protocols are adapted from established methods for other acyl chlorides and can serve as a starting point for the validation of a method for this compound.[1][3][7]
HPLC-DAD Method with 2-Nitrophenylhydrazine Derivatization
This method is based on the reaction of this compound with 2-nitrophenylhydrazine to form a stable, chromophoric hydrazide derivative that can be readily quantified by reverse-phase HPLC with DAD detection.[1][2]
a. Standard and Sample Preparation:
-
Derivatization Reagent Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Standard Solution: Prepare a stock solution of this compound in anhydrous acetonitrile. Serially dilute to prepare calibration standards.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in anhydrous acetonitrile.
b. Derivatization Reaction:
-
To an aliquot of the standard or sample solution, add an excess of the 2-nitrophenylhydrazine derivatization reagent solution.
-
Add a suitable base (e.g., pyridine) to catalyze the reaction.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[1]
-
Quench the reaction with a small amount of acid if necessary.
-
Dilute the resulting solution with the mobile phase to the desired concentration for HPLC analysis.
c. HPLC-DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of the derivatized product (e.g., between 330-420 nm).[2]
-
Injection Volume: 10 µL.
d. Validation:
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and sensitivity (LOD and LOQ).
GC-FID/MS Method with Methanol Derivatization
This method involves the conversion of this compound to its more volatile and thermally stable methyl ester derivative (methyl 5-methylnicotinate) for analysis by GC.[3]
a. Standard and Sample Preparation:
-
Derivatization Reagent: A solution of methanol in a suitable inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of a base like pyridine.
-
Standard Solution: Prepare a stock solution of this compound in the inert solvent.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the inert solvent.
b. Derivatization Reaction:
-
To an aliquot of the standard or sample solution, add the methanol derivatization reagent.
-
Cap the vial tightly and heat at a controlled temperature (e.g., 60 °C) for 15-30 minutes to ensure complete conversion to the methyl ester.[7]
-
Cool the solution to room temperature before injection.
c. GC-FID/MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a controlled rate.[7]
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the methyl 5-methylnicotinate derivative (e.g., 50-300 amu).
d. Validation:
Validate the method according to ICH Q2(R1) guidelines, paying close attention to the specificity and potential for interference from other volatile components in the sample matrix.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The analysis of acid chlorides - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Comparative Cytotoxicity Analysis of Nicotinamide-Based Diamide Derivatives as Surrogates for 5-Methylnicotinoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide and its derivatives have garnered significant attention in medicinal chemistry for their potential as anticancer agents.[1] These compounds can influence various cellular processes, including signaling pathways involved in cell proliferation and apoptosis. This guide provides a comparative overview of the in vitro cytotoxicity of a series of novel nicotinamide-based diamide derivatives against various human cancer cell lines and normal cell lines. The data is compiled from a study by Peng et al. (2017), which provides a systematic evaluation of these compounds.[1]
Comparative Cytotoxicity Data
The cytotoxic effects of a series of nicotinamide-based diamide derivatives were evaluated against three human lung cancer cell lines (NCI-H460, A549, and NCI-H1975) and two normal cell lines (HL-7702 and MDCK).[1] The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and are summarized in the table below. 5-Fluorouracil (5-FU) was used as a positive control.
| Compound ID | Chemical Structure (R group) | NCI-H460 IC50 (µg/mL) | A549 IC50 (µg/mL) | NCI-H1975 IC50 (µg/mL) | HL-7702 IC50 (µg/mL) | MDCK IC50 (µg/mL) |
| 4d | α-aminoketone unit | 4.07 ± 1.30 | 13.09 ± 2.45 | 12.82 ± 1.59 | 26.87 ± 0.95 | 13.45 ± 0.29 |
| 4h | Not specified in detail | >40 | >40 | >40 | >40 | >40 |
| 4i | Not specified in detail | 25.31 ± 2.11 | 31.45 ± 3.12 | 28.91 ± 2.54 | >40 | >40 |
| 5-FU | (Positive Control) | 15.82 ± 1.25 | 18.23 ± 1.57 | 20.45 ± 1.89 | Not Reported | Not Reported |
Note: The full structures and details of all compounds in the series can be found in the source publication.[1] Compound 4d demonstrated the most potent and selective cytotoxic activity against the NCI-H460 lung cancer cell line.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assay as described in the reference study.[1]
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[1]
-
Cell Culture: Human lung cancer cell lines (NCI-H460, A549, NCI-H1975) and normal cell lines (HL-7702, MDCK) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and the positive control (5-FU). A vehicle control (containing only the solvent) was also included.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.[1]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical extrinsic and intrinsic apoptosis pathways potentially modulated by nicotinamide derivatives.
Experimental Workflow Diagram
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Methylnicotinoyl Chloride
For researchers and scientists dedicated to advancing drug development, the safe handling and disposal of reactive chemical intermediates are paramount for a secure laboratory environment. 5-Methylnicotinoyl chloride, a valuable reagent in organic synthesis, is also corrosive and moisture-sensitive, necessitating careful management to mitigate risks. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.
Key Safety and Chemical Data
A thorough understanding of the chemical's properties is the foundation of safe handling. The table below summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| Boiling Point | 251.25 °C at 760 mmHg[1] |
| Flash Point | 105.76 °C[1] |
| Density | 1.241 g/cm³[1] |
| GHS Hazard Statements | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. H401: Toxic to aquatic life.[2] |
Experimental Protocol for Safe Disposal
This protocol details the step-by-step methodology for the neutralization and disposal of this compound. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (5-10%)
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Ice bath
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Place a large beaker containing a stir bar and a 5-10% solution of sodium bicarbonate or sodium hydroxide on a stir plate within a chemical fume hood.[3] The volume of the basic solution should be at least ten times the volume of the this compound to be neutralized.[3] An ice bath should be readily available to control the reaction temperature.[3]
-
Slow Addition: With vigorous stirring, slowly and carefully add the this compound waste to the basic solution drop by drop or in very small portions. The reaction is exothermic and will likely produce fumes.
-
Temperature Control: Monitor the temperature of the reaction mixture. If the temperature rises significantly or the fuming becomes excessive, immediately stop the addition and cool the beaker in an ice bath.[3]
-
Complete Neutralization: Continue stirring the mixture for at least one hour after the final addition of the this compound to ensure the reaction is complete.[3]
-
pH Verification: Using pH paper or a calibrated pH meter, check the pH of the solution. The pH should be in the neutral range (pH 6-8).[3] If the solution is still acidic, add more of the basic solution until the pH is neutralized.[3]
-
Waste Disposal: Once neutralized, the resulting solution must be disposed of as hazardous waste.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5] Transfer the neutralized solution to an appropriately labeled hazardous waste container.
-
Decontamination: All glassware and equipment used in the neutralization process should be thoroughly rinsed with water.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
In case of accidental exposure, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[5] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing, seeking immediate medical attention.[2] If inhaled, move the person to fresh air. If swallowed, rinse mouth and do NOT induce vomiting.[4] Always refer to the full Safety Data Sheet (SDS) for complete safety information.
References
Personal protective equipment for handling 5-Methylnicotinoyl chloride
Essential Safety and Handling Guide for 5-Methylnicotinoyl Chloride
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Chemical Safety and Hazard Information
This compound is a reactive acyl chloride that is corrosive and moisture-sensitive.[1] It can cause severe skin burns and eye damage.[2] Due to its reactivity, particularly with water, careful handling and disposal are critical to prevent hazardous reactions.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | [3] |
| Molecular Weight | 155.58 g/mol | [3] |
| Boiling Point | 251.255 °C at 760 mmHg | [3] |
| Density | 1.241 g/cm³ | [3] |
| Flash Point | 105.756 °C | [3] |
| GHS Hazard Statements | H290: May be corrosive to metalsH314: Causes severe skin burns and eye damageH318: Causes serious eye damage | [2] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure:
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[4] | To prevent skin contact and burns.[2] |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or safety goggles. A face shield should be worn when there is a risk of splashing.[4] | To protect eyes from severe damage.[2] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes must be worn. For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons and sleeves are recommended. | To prevent skin contact and burns.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.[5] | To prevent irritation to the respiratory tract. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a certified chemical fume hood.[1]
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, including PPE, spill containment materials, and quenching solutions, before starting work.
-
Have an emergency plan in place, and ensure that a safety shower and eyewash station are readily accessible.[6]
-
-
Handling :
-
Wear all required PPE before handling the chemical.[2]
-
Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, which can cause decomposition and the release of toxic gases.[2]
-
Avoid the formation of dust and aerosols.[7]
-
Use compatible utensils (e.g., glass, stainless steel) for transfers. Avoid contact with metals that may be susceptible to corrosion.[2]
-
Keep containers tightly closed when not in use.[7]
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6][8]
-
The container must be kept tightly closed to prevent moisture from entering.[7] Some related compounds require refrigeration; check the supplier's specific storage recommendations.[2][9]
-
Store in a locked cabinet or a designated corrosives area.[6]
-
Disposal Plan: Step-by-Step Neutralization and Waste Disposal
Do not dispose of this compound down the drain. It must be neutralized before disposal as hazardous waste. This procedure should be performed in a chemical fume hood.
-
Preparation for Neutralization :
-
Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), in a large beaker. The volume of the basic solution should be at least ten times the volume of the this compound waste to be neutralized.[1]
-
Place the beaker in an ice bath to control the reaction temperature.[1]
-
Have a stir bar and stir plate ready.
-
-
Neutralization Procedure :
-
Slowly and carefully add the this compound waste to the stirring basic solution. The addition should be done in small portions to control the rate of reaction and prevent excessive fuming or temperature increase.[1]
-
If the reaction becomes too vigorous, stop the addition and allow the mixture to cool.[1]
-
After all the waste has been added, continue stirring the mixture for at least one hour to ensure complete neutralization.[1]
-
-
Verification and Disposal :
-
Check the pH of the solution using pH paper or a calibrated pH meter to ensure it is neutral (pH 6-8). If the solution is still acidic, add more basic solution.[1]
-
The neutralized solution should be collected in an appropriate hazardous waste container.[1]
-
Dispose of the waste container through your institution's hazardous waste management program, following all local and national regulations.[2]
-
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. Prevent dust formation.[7] For small spills, carefully sweep up the solid material and place it in a suitable container for disposal.[7] For larger spills, control the leakage area and prevent the product from entering drains.[2] |
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
